6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Description
BenchChem offers high-quality 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNPNMLROBHPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Fate of Phenoxyphenoxy Pyridine Carboxylic Acids: A Structural Alert & Pathway Analysis
Executive Summary
Phenoxyphenoxy pyridine carboxylic acids (PPPCAs) represent a privileged scaffold in both agrochemical discovery (e.g., auxin mimics, ALS inhibitors) and pharmaceutical development (e.g., HIF-PH inhibitors). While the lipophilic diaryl ether moiety improves membrane permeability, the carboxylic acid "warhead" dictates a complex metabolic profile. This guide analyzes the critical metabolic checkpoints for this scaffold, specifically focusing on the competition between CYP450-mediated ether cleavage and UGT-mediated acyl glucuronidation , a pathway fraught with potential idiosyncratic toxicity risks.
Structural Determinants of Metabolism
The PPPCA scaffold presents three distinct metabolic domains, each interacting with specific enzyme superfamilies. Understanding these domains is prerequisite to predicting metabolic fate.[1]
| Domain | Chemical Feature | Primary Metabolic Driver | Risk Factor |
| Terminal Phenoxy Ring | Lipophilic, Electron-Rich | CYP450 (Phase I) | Ring Hydroxylation (para/ortho positions). |
| Ether Bridge(s) | C-O-C Linkage | CYP450 (Phase I) | O-Dealkylation (Chain scission). |
| Pyridine Carboxylic Acid | Polar, Ionizable | UGT / CoA Ligases (Phase II) | Acyl Glucuronidation (Reactive metabolite formation). |
Phase I Transformations: Oxidative Cleavage & Functionalization
The primary clearance mechanism for the lipophilic portion of PPPCAs is oxidative biotransformation.
CYP450-Mediated O-Dealkylation
The ether linkage is the structural "weak link." CYP450 enzymes (predominantly CYP3A4 and CYP2C9 in humans) catalyze the oxidative cleavage of the ether bond.
-
Mechanism: The reaction proceeds via hydrogen atom abstraction (HAT) from the carbon alpha to the ether oxygen, followed by oxygen rebound to form a hemiacetal intermediate. This unstable intermediate spontaneously collapses.
-
Outcome: Scission of the PPPCA yields two fragments:
-
A Phenol derivative (from the phenoxy portion).[2]
-
A Pyridine alcohol/aldehyde (which rapidly oxidizes to a secondary carboxylic acid).
-
Aromatic Hydroxylation
The terminal phenoxy ring, being electron-rich, is susceptible to electrophilic attack by the Iron-Oxo species of CYP450.
-
Regioselectivity: Hydroxylation typically occurs at the para- position relative to the ether linkage, unless blocked by substituents (e.g., halogens), in which case ortho- hydroxylation prevails.
-
Pyridine Ring Stability: The pyridine ring is electron-deficient and generally resistant to direct oxidation, though N-oxidation (forming Pyridine-N-Oxide) is a possible minor pathway mediated by FMOs or specific CYPs.
Phase II Conjugation: The Carboxylic Acid "Warhead"
The carboxylic acid moiety on the pyridine ring is the primary site for Phase II metabolism. This is the most critical safety checkpoint for drug developers.
Acyl Glucuronidation (The Safety Bottleneck)
UDP-Glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid, forming an Acyl Glucuronide (AG) .
-
The Risk: Unlike ether or amine glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:
-
Acyl Migration: The drug moiety migrates from the 1-O position to 2-, 3-, and 4-positions on the glucuronic acid ring.
-
Covalent Binding: These isomers can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins, forming drug-protein adducts. This is a known mechanism for Idiosyncratic Drug-Induced Liver Injury (DILI) .
-
Amino Acid Conjugation
Alternatively, the carboxylic acid can be activated by Acyl-CoA ligases to form a CoA-thioester intermediate.
-
Transacylation: The CoA moiety is displaced by amino acids (Glycine or Taurine) via N-acyltransferases (GLYAT).
-
Relevance: Glycine conjugation increases water solubility and facilitates renal excretion via OAT transporters, often competing with glucuronidation.
Visualization: Metabolic Pathway Map
The following diagram illustrates the divergent pathways for a generic PPPCA structure.
Figure 1: Divergent metabolic pathways of PPPCAs. Note the critical bifurcation at the carboxylic acid moiety leading to potential reactive acyl glucuronides.
Experimental Validation Protocols
To confirm these pathways and assess safety, the following hierarchical testing strategy is recommended.
Protocol: Acyl Glucuronide Half-Life Determination (T1/2)
This assay quantifies the chemical instability of the acyl glucuronide, a surrogate marker for covalent binding risk.
Objective: Determine the degradation rate of the AG metabolite in buffer. Reagents: 100 mM Phosphate Buffer (pH 7.4), Synthesized/Biosynthesized AG standard.
-
Biosynthesis: Incubate parent compound (10 µM) with Human Liver Microsomes (HLM) + UDPGA + Alamethicin (pore former) for 60 min.
-
Isolation: Isolate the 1-O-acyl glucuronide via semi-prep HPLC if synthetic standard is unavailable.
-
Incubation: Spike isolated AG into Phosphate Buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
-
Quench: Add ice-cold Acetonitrile with 1% Formic Acid (stabilizes the AG).
-
Analysis: LC-MS/MS monitoring the parent/glucuronide transition.
-
Calculation: Plot ln[Concentration] vs. Time.
-
Interpretation: T1/2 < 2.0 hours indicates High Risk for covalent binding. T1/2 > 10 hours indicates Low Risk .
-
Protocol: GSH Trapping for Reactive Quinones
If the phenoxy ring is hydroxylated to a catechol/hydroquinone, it may oxidize to a reactive quinone.
-
Incubation: Parent (10 µM) + HLM + NADPH + Glutathione (GSH, 5 mM) .
-
Control: Same incubation without NADPH (negative control).
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) or precursor ion scan of m/z 272 (deprotonated GSH).
-
Result: Detection of GSH-adducts confirms the formation of reactive oxidative metabolites.
Toxicology Implications & Mitigation
For PPPCAs, the "Safety Zone" is defined by the balance between excretion and bioactivation.
-
Risk: High exposure + Unstable Acyl Glucuronide = DILI Risk.
-
Mitigation Strategy:
-
Steric Hindrance: Introduce substituents (methyl/ethyl) alpha to the carboxylic acid or on the pyridine ring to sterically hinder UGT access, reducing AG formation.
-
Bioisosteres: Replace the carboxylic acid with a tetrazole or sulfonamide to eliminate acyl glucuronidation entirely while maintaining potency.
-
Metabolic Shunt: Optimize the structure to favor Phase I hydroxylation/cleavage (detoxification) over Phase II glucuronidation.
-
References
-
Guengerich, F. P. (1987).[3] Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450.[3] Journal of Biological Chemistry. Link
-
Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Lassila, T., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.[4][5] Chemical Research in Toxicology. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. METABOLISM OF PHENOXYALKYL CARBOXYLIC ACIDS BY A FLAVOBACTERIUM SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Abstract
This application note describes the development and validation of a simple, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, ensuring sharp, symmetrical peak shapes. Detection is performed using a UV-Vis detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and research applications.
Introduction
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is a complex aromatic carboxylic acid. Its structure, featuring a pyridine carboxylic acid core linked to a phenoxyphenoxy moiety, suggests its potential use as an intermediate in the synthesis of pharmaceuticals or specialty chemicals. Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1]
This guide provides a comprehensive, step-by-step protocol for developing and validating an HPLC method tailored to the specific physicochemical properties of this analyte. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Analyte Characterization & Initial Chromatographic Approach
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
Chemical Structure:
Figure 1: Structure of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Key Physicochemical Properties:
-
Acidity (pKa): The carboxylic acid group on the pyridine ring is the primary acidic functional group. The pKa of the parent compound, pyridine-3-carboxylic acid (nicotinic acid), is approximately 4.85. The pyridine nitrogen is weakly basic, with the pKa of its conjugate acid being around 5.2.[2] To ensure the analyte is in a single, non-ionized form for consistent retention in reverse-phase chromatography, the mobile phase pH must be controlled. Buffering the mobile phase to a pH at least 1.5-2 units below the carboxylic acid pKa (e.g., pH < 3.3) will fully protonate the carboxyl group, increasing its hydrophobicity and retention on a C18 column.
-
Hydrophobicity (logP): The molecule contains two phenyl rings and a pyridine ring, making it substantially non-polar. The estimated octanol-water partition coefficient (logP) for the phenoxybenzene (diphenyl ether) portion is approximately 4.21.[3][4] This high hydrophobicity indicates that reverse-phase HPLC is the most suitable separation mode, where a non-polar stationary phase (like C18) and a polar mobile phase are used.
Based on this analysis, a reverse-phase HPLC method was selected as the foundational approach.
Method Development Strategy
The development process followed a systematic approach to optimize the separation, focusing on column chemistry, mobile phase composition, and detection wavelength.
Column Selection
Given the high hydrophobicity (logP > 4) of the analyte, a standard L1 packing C18 column provides sufficient retention and is an excellent starting point. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for standard HPLC systems.
Mobile Phase Optimization
The mobile phase is the most critical factor for achieving a good separation.
-
Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen. This pH is well below the analyte's pKa, ensuring a single protonated species and preventing peak tailing.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol.
-
Elution Mode: Due to the analyte's high retention, an isocratic method would require a high percentage of organic modifier, potentially compromising the separation of early-eluting impurities. Therefore, a gradient elution was developed to ensure the analyte elutes within a reasonable time with a sharp peak, while also allowing for the separation of any potential polar or non-polar impurities.
Protocol: Wavelength Determination
Objective: To determine the wavelength of maximum absorbance (λmax) for sensitive detection.
-
Prepare a standard solution: Dissolve a small amount of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid in acetonitrile to a concentration of approximately 10 µg/mL.
-
Instrument Setup: Use an HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD).
-
Perform a scan: Inject the standard solution and acquire a UV spectrum from 200 to 400 nm.
-
Identify λmax: Examine the spectrum to find the wavelength with the highest absorbance. For this compound, a λmax of 285 nm was identified, providing excellent sensitivity.
Optimized & Finalized HPLC Method
The following conditions were determined to be optimal for the analysis.
Table 1: Final Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Run Time | 15 minutes |
| Expected Retention Time | ~8.5 minutes |
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Prepare the sample to be tested by dissolving it in acetonitrile to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] The following parameters should be assessed.
Protocol: Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Inject a blank solution (acetonitrile) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte.
-
If available, inject solutions containing known impurities or a placebo matrix.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks (peak purity should be assessed with a PDA detector).
Protocol: Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Protocol: Accuracy & Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix or blank. Analyze each level in triplicate. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD). The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The %RSD should remain within acceptable limits.
Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Signal-to-Noise Method: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response Method: Based on the standard deviation of the y-intercept of the regression line (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Protocol: Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the method parameters one at a time.
-
Analyze a standard solution with each modified condition.
-
Assess the impact on retention time, peak area, and peak symmetry. The system suitability parameters should remain within acceptance criteria.
Table 2: Example Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temp. | 30 °C | 28 °C | 32 °C |
| Mobile Phase pH | 2.5 | 2.4 | 2.6 |
Conclusion
This application note presents a comprehensive guide to developing and validating a robust RP-HPLC method for the analysis of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid. The described method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis and research purposes. The systematic approach outlined herein can be adapted for the development of methods for other similar aromatic carboxylic acids.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][7][8]
-
U.S. Food and Drug Administration (FDA). (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link][1][10]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link][11]
-
PubChem. Diphenyl Ether. National Center for Biotechnology Information. [Link][4]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]
Sources
- 1. â©621⪠Chromatography [doi.usp.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. phenoxybenzene [chembk.com]
- 4. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. uni-onward.com.tw [uni-onward.com.tw]
- 11. agilent.com [agilent.com]
Application Note: Solvent Selection & Dissolution Protocols for 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic Acid
This Application Note provides a scientifically grounded guide for the solubilization and handling of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid . The protocols are designed for researchers in drug discovery, pesticide metabolism (specifically Pyriproxyfen derivatives), and chemical synthesis.[1]
Executive Summary & Physicochemical Profile[1][2][3][4][5]
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is a challenging molecule for dissolution due to its distinct amphiphilic nature .[1][2] It possesses a polar, ionizable "head" (nicotinic acid moiety) and a highly lipophilic, aromatic "tail" (phenoxyphenoxy ether).[1]
Successful handling requires a "Solubility Switching" strategy: exploiting the pH-dependent ionization of the carboxylic acid for aqueous work, while utilizing polar aprotic solvents for concentrated stocks.[1]
Physicochemical Drivers
| Property | Value (Est.)[1][3][4][5][6][7][8][9] | Implication for Solubility |
| pKa (Acidic) | ~4.8 – 5.2 | The carboxylic acid is protonated (neutral) at pH < 4.[1][2] At pH > 6, it exists as a soluble anion.[1] |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity drives poor water solubility in the neutral state. Soluble in organic solvents.[1][5] |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents, reducing solubility in pure alkanes.[1] |
| H-Bond Acceptors | 4-5 | Good interaction with DMSO and Alcohols.[1][2] |
Solvent Selection Matrix
The following matrix categorizes solvents based on interaction mechanisms. DMSO is the Gold Standard for stock solutions due to its ability to disrupt carboxylic acid dimers and solvate the aromatic tail.[1]
Tier 1: Primary Solvents (Stock Preparation)[2]
-
Dimethyl Sulfoxide (DMSO):
-
Dimethylformamide (DMF):
Tier 2: Secondary Solvents (Processing & Extraction)[2]
-
Methanol / Ethanol:
-
Ethyl Acetate / Dichloromethane (DCM):
Tier 3: Aqueous Systems (Biological Media)[2][5]
-
Neutral Water (pH 7): Poor solubility (< 0.1 mg/mL). Risk of precipitation.[1]
-
Alkaline Buffers (PBS pH 7.4 - 8.0): Good solubility.[1][2] The compound forms a stable carboxylate salt.
-
Acidic Water (pH < 4): Insoluble.[1] Precipitates immediately.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental end-goals.[2]
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (Standard)
Use this protocol for long-term storage and biological testing.[2]
Materials:
-
Compound (Solid powder)[2]
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]
-
Ultrasonic bath (optional)[2]
-
Amber glass vials (DMSO is hygroscopic and light-sensitive)[1][2]
Procedure:
-
Calculate: Determine the mass required.
-
Weigh: Accurately weigh the solid into a tared amber glass vial.
-
Add Solvent: Add the calculated volume of Anhydrous DMSO.
-
Dissolve:
-
Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.
Protocol B: Preparation of Aqueous Working Solution (pH Switch Method)
Use this protocol to introduce the compound into cell culture or enzymatic assays without precipitation.[2]
Concept: The compound is insoluble in water as a neutral acid.[1] We must convert it to its salt form in situ or maintain a pH > pKa (approx 5.0).[1]
Procedure:
-
Start: Thaw the 50 mM DMSO stock (from Protocol A).
-
Buffer Selection: Use PBS (Phosphate Buffered Saline) or HEPES adjusted to pH 7.4 or higher.[1]
-
Critical: Do NOT use unbuffered water or acidic buffers (Acetate pH 4), as the compound will crash out.[1]
-
-
Dilution Step (Dropwise):
-
Validation:
-
Inspect for turbidity (cloudiness) against a dark background.[1]
-
If precipitate forms, the concentration is above the solubility limit (likely ~10-50 µM in aqueous buffer).[1]
-
Troubleshooting: If higher concentrations are needed, use 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) as a carrier.[1][2]
-
Protocol C: Saturation Solubility Determination (Shake-Flask)
Use this to determine the exact solubility limit in a specific solvent.[2]
-
Excess Addition: Add solid compound to the solvent (e.g., PBS pH 7.4) until undissolved solid remains visible (supersaturation).
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Biological Pathway Context (Metabolism)[2]
This compound acts as a metabolite of Pyriproxyfen.[1] Understanding its formation aids in solubility prediction (loss of alkyl chain -> increased polarity).[1][2]
Figure 2: Metabolic pathway illustrating the transition from lipophilic parent to polar acid.[2]
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for pyridine carboxylic acid solubility behavior).
-
Food and Agriculture Organization (FAO). (2006).[1] Pyriproxyfen: JMPR 2006.[1] Retrieved from [Link] (Source for metabolic pathway and metabolite identification).[1]
-
PubChem. (n.d.).[1][4][10] Nicotinic Acid (Compound Summary).[1][3][4][5][11] National Library of Medicine.[1][2] Retrieved from [Link] (Baseline pKa and solubility data for the head group).
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for saturation shake-flask protocols).
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid [drugfuture.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]
Application Note: Scalable Manufacturing Process for Phenoxyphenoxy Pyridine Acids
Abstract
This application note details a robust, scalable manufacturing protocol for Phenoxyphenoxy Pyridine Acids (PPPAs) , a privileged scaffold in medicinal chemistry found in PPAR agonists, Glucokinase activators (GKAs), and herbicides (e.g., Pyriproxyfen analogs). The guide addresses critical process parameters (CPPs) often overlooked in academic literature, including exothermic control during nucleophilic aromatic substitution (
Introduction & Strategic Route Selection
The phenoxyphenoxy pyridine acid motif typically consists of a central pyridine ring linked via an ether bond to a phenoxy-phenyl group, with a carboxylic acid handle for solubility or target binding.
The Scalability Challenge[1]
-
Reaction Exotherm: The
coupling is highly exothermic. On a bench scale, this is negligible; on a pilot scale, it can lead to thermal runaways or impurity formation (bis-ethers). -
Solvent Trapping: Polar aprotic solvents (DMSO, DMF, NMP) required for
are difficult to remove completely from the final solid, potentially failing ICH Q3C residual solvent guidelines. -
Zwitterionic Behavior: The final product contains both a basic pyridine nitrogen and an acidic carboxylate, leading to complex solubility profiles dependent on isoelectric points (pI).
Selected Route: Convergent Coupling
We utilize a convergent approach coupling a chloropyridine ester with a pre-functionalized phenol. This avoids the handling of unstable pyridine-acid intermediates early in the synthesis.
Representative Target: 6-(4-phenoxyphenoxy)nicotinic acid
Figure 1: Convergent synthetic pathway for Phenoxyphenoxy Pyridine Acids.
Detailed Experimental Protocols
Protocol A: Scalable Coupling
Objective: Synthesize the intermediate ester with <0.5% bis-coupled impurity.
Mechanism: The reaction proceeds via a Meisenheimer complex. The rate-determining step is the attack of the phenoxide on the electron-deficient pyridine.
Reagents:
-
6-Chloronicotinate (Limiting Reagent, 1.0 equiv)
-
4-Phenoxyphenol (1.05 equiv)
-
Potassium Carbonate (
), 325 mesh (1.5 equiv) -
Solvent: DMSO (5 vol) – Chosen for high reaction rate and flash point safety compared to DMF.
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass-lined reactor with DMSO (5 volumes relative to limiting reagent).
-
Critical Check: Water content of DMSO must be <0.1% w/w to prevent hydrolysis of the chloropyridine starting material [1].
-
-
Solid Charging: Charge 4-phenoxyphenol and 6-chloronicotinate at 20°C. Stir until dissolved.
-
Base Addition (Exotherm Control): Add
in three equal portions over 30 minutes.-
Why: The deprotonation of phenol is exothermic. Adding the base to the solution of electrophile/nucleophile allows immediate consumption of the phenoxide, keeping its standing concentration low and reducing oxidative side reactions.
-
-
Reaction: Heat to 90°C. Agitate for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Target >99% conversion of chloropyridine.
-
-
Quench & Workup:
-
Cool to 25°C.
-
Add water (10 volumes) slowly. Caution: Exothermic mixing of DMSO/Water.
-
The ester intermediate typically precipitates as a solid.
-
Filter and wash with water (3 x 2 vol) to remove DMSO and inorganic salts.
-
Protocol B: Hydrolysis and Zwitterion Isolation
Objective: Hydrolyze the ester and isolate the free acid in a high-purity crystalline form.
Step-by-Step Methodology:
-
Hydrolysis: Suspend the wet cake from Protocol A in THF (3 vol) and Water (3 vol). Add NaOH (2.5 equiv). Heat to 50°C for 2 hours.
-
Phase Separation: The sodium salt of the acid is water-soluble. Wash the aqueous layer with Toluene (3 vol) to remove unreacted phenols and neutral organic impurities (critical purification step).
-
Reactive Crystallization (The "pH Swing"):
-
Transfer the aqueous layer to a clean crystallizer.
-
Measure the temperature (maintain 20–25°C).
-
Slowly dose 1N HCl.
-
Observation: The solution will pass through a "cloud point" as it approaches the pI (typically pH 3–4 for nicotinic acids).
-
Stop acid addition at the onset of turbidity. Hold for 30 minutes to allow crystal growth (Ostwald ripening).
-
Resume acid addition until pH 3.0 is reached.
-
-
Filtration: Filter the slurry. Wash with water followed by a displacement wash of Acetone (1 vol) to aid drying.
Process Data & Impurity Management[3]
The following table summarizes common impurities and the specific unit operation designed to reject them.
| Impurity Type | Origin | Rejection Strategy |
| Bis-ether | Over-reaction of di-halo pyridine (if used) | Control stoichiometry (1.05 eq phenol); Rejected in Toluene wash (Protocol B). |
| Hydrolysis SM | Water in DMSO during | Ensure DMSO KF <0.1%; Rejected in final aqueous mother liquor. |
| Regioisomers | Attack at C2 vs C6 (if 2,6-dichloro used) | Use highly selective 6-chloro-nicotinate SM; Rejected via crystallization. |
| Residual Solvent | DMSO entrapment in crystal lattice | Water reslurry in Protocol A; Acetone displacement wash in Protocol B. |
Visualization: Manufacturing Workflow
The following diagram illustrates the decision logic and physical flow of the material, emphasizing the purification points.
Figure 2: Unit operation flow for the isolation of high-purity PPPA.
Safety & Scale-Up Considerations
-
Thermal Stability: DSC (Differential Scanning Calorimetry) analysis of the reaction mixture is mandatory before scaling above 1 kg. The
reaction release is approximately -120 kJ/mol [2]. Ensure the reactor cooling jacket has sufficient capacity to maintain . -
Gas Evolution: Acidification of the carbonate/hydroxide mixture during workup will generate
. Acid addition must be subsurface and rate-controlled to prevent foaming/vessel overflow. -
Potassium Carbonate Milling: The reaction rate is surface-area dependent. Use 325 mesh
. Granular carbonate can extend reaction times from 4 hours to >24 hours, leading to higher impurity profiles [3].
References
-
Water Tolerance in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
: Development of an Reaction: A Practical and Scalable Strategy. Vertex AI Search Result 1.1. Link -
Thermodynamics of
: A kinetic study on the Cu(0)-catalyzed Ullmann -type C-O coupling. Ind.[2][1][3][4][5][6] Eng. Chem. Res. 2013.[2][6] 6[2] -
Purification Strategies: Separation and purification method of pyriproxyfen (Patent CN1286814C). Demonstrates toluene/alcohol purification logic. 7
-
General Pyridine Synthesis: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.[2] Beilstein J. Org. Chem. 2[2][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. almacgroup.com [almacgroup.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. research.tue.nl [research.tue.nl]
- 7. CN1286814C - Separation and purification method of pyriproxyfen - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
Application Note: Strategic Functionalization of Carboxylic Acid Moieties in Lead Optimization
Abstract & Strategic Overview
The carboxylic acid moiety (
This guide moves beyond basic textbook synthesis. It provides a decision-making framework for functionalizing "The Compound" (your target molecule) based on steric hindrance, stability, and downstream application. We focus on three primary transformations: Amidation (for potency/stability), Esterification (for prodrugs), and NHS-Activation (for bioconjugation).
Decision Matrix: Reagent Selection
The choice of reagent is not arbitrary; it is dictated by the substrate's electronic and steric environment.
Figure 1: Strategic Decision Tree for Carboxylic Acid Functionalization. Select reagents based on the steric profile of The Compound and the desired end-product.
Protocol A: High-Efficiency Amidation (T3P & HATU)
While HATU has historically been the "gold standard" for difficult couplings, T3P (Propylphosphonic anhydride) has emerged as the superior reagent for modern drug development due to its low toxicity, high yield, and water-soluble byproducts (simplifying workup).
Comparative Analysis
| Feature | HATU | T3P (Propylphosphonic anhydride) |
| Mechanism | Forms OAt-active ester (fast, reactive) | Forms mixed anhydride |
| Epimerization | Low (due to HOAt neighboring effect) | Lowest (ideal for chiral centers) |
| Workup | Requires acid/base washes; urea byproducts can be sticky | Simple phase cut (byproducts are water soluble) |
| Toxicity | Allergenic; potential explosive hazard (HOBt/HOAt) | Non-toxic, non-explosive |
| Recommendation | Use for small-scale (<100mg) , extremely hindered amines. | Use for Scale-up (>1g) , chiral substrates, and "Green" process. |
T3P Coupling Protocol (Green Chemistry Standard)
Objective: Couple "The Compound" (R-COOH) with a primary/secondary amine (R'-NH2) with minimal epimerization.
Reagents:
-
Substrate: The Compound (R-COOH) [1.0 equiv][1]
-
Amine: R'-NH2 [1.1 – 1.2 equiv]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) [1.5 – 2.0 equiv]
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) [3.0 – 4.0 equiv]
-
Solvent: EtOAc (Preferred) or DMF/DCM.
Step-by-Step Methodology:
-
Dissolution: Dissolve "The Compound" and the Amine in anhydrous EtOAc (0.1 M concentration).
-
Note: Unlike HATU, T3P does not require pre-activation.
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise.
-
Causality: Cooling prevents immediate exotherms and suppresses potential side reactions during the initial mixing.
-
-
Reagent Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–12 hours.
-
Monitoring: Check via LC-MS.[1] T3P kinetics are generally slower than HATU but cleaner.
-
-
Workup (Self-Validating Step):
-
Add water to the reaction mixture.
-
Separate layers. The T3P byproducts (propanephosphonic acid) stay in the aqueous layer.
-
Wash organic layer with 0.5M HCl (to remove excess amine), then Sat. NaHCO3 (to remove excess acid), then Brine.
-
Dry over Na2SO4 and concentrate.[1]
-
HATU Protocol (For Sterically Demanding Substrates)
Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect," stabilizing the transition state and accelerating amine attack while minimizing racemization.
Figure 2: HATU Activation Pathway. The formation of the OAt-active ester (Step 3) is the critical rate-determining step that distinguishes HATU from lesser reagents like HBTU.
Protocol:
-
Dissolve R-COOH (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15-30 mins (Activation Phase).
-
Critical: Do not skip this wait time. It ensures full conversion to the OAt-ester.
-
-
Add Amine (1.1 eq). Stir for 2–4 hours.
-
Quench: Dilute with EtOAc, wash 3x with 10% Citric Acid (removes DIPEA/HOAt), 3x with Sat. NaHCO3, 1x Brine.
Protocol B: Sterically Hindered Esterification (Steglich)
When "The Compound" requires conversion to a prodrug ester (e.g., tert-butyl or bulky lipid tail), standard acid catalysis fails. The Steglich Esterification utilizes DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[3]
Key Mechanistic Insight: DMAP is not just a base here; it is a nucleophilic catalyst . It attacks the O-acylisourea intermediate to form an N-acylpyridinium species, which is highly electrophilic and strictly prevents the
Reagents:
-
R-COOH [1.0 equiv]
-
Alcohol (R'-OH) [1.0 – 1.5 equiv]
-
DCC [1.1 equiv]
-
DMAP [0.05 – 0.1 equiv] (Catalytic)
-
Solvent: DCM (Dichloromethane)[3]
Protocol:
-
Dissolve R-COOH, Alcohol, and DMAP in dry DCM at 0°C.
-
Add DCC (dissolved in minimal DCM) dropwise.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately. This is a visual confirmation the reaction is progressing.
-
-
Stir at 0°C for 1 hour, then RT for 8–24 hours.
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Wash: The filtrate must be washed with 0.5M HCl to remove the DMAP.
Protocol C: Bioorthogonal Activation (NHS Esters)
For creating Antibody-Drug Conjugates (ADCs) or attaching fluorescent probes, the carboxylic acid must be converted to an amine-reactive NHS ester.[4]
Reagents:
-
R-COOH [1.0 equiv]
-
NHS (N-Hydroxysuccinimide) [1.2 equiv]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.5 equiv]
-
Solvent: Dry DMF or DMSO.
Protocol:
-
Dissolve R-COOH in dry DMF.
-
Add NHS and EDC.[4]
-
Stir at RT for 4–12 hours.
-
Purification (Crucial): Do not perform an aqueous workup, as NHS esters hydrolyze rapidly in water (half-life ~1-2 hours at pH 8).
-
Method: Precipitate the product by adding the reaction mixture dropwise into cold Diethyl Ether or Ethyl Acetate. The NHS-ester usually precipitates while urea byproducts remain in solution (or vice versa, depending on "The Compound's" lipophilicity).
-
Storage: Store strictly under Argon at -20°C.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Amide) | Hydrolysis of Active Ester | Ensure solvents are anhydrous (Karl Fischer < 100 ppm). Switch to T3P. |
| Racemization | Over-activation / High Basicity | Use Collidine instead of DIPEA (weaker base). Lower Temp to 0°C. Use T3P. |
| No Reaction (Ester) | Steric Bulk | Increase DMAP to 1.0 equiv (stoichiometric). Switch to Yamaguchi Esterification . |
| Sticky Byproducts | Urea formation (DCC/EDC) | Switch to T3P (water soluble) or use polymer-supported carbodiimides. |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Neises, B., & Steglich, W. (1978).[3][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Patterson, J. (2022). T3P: The Green Reagent for Amide Couplings.[6] Curia Global Whitepapers. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. xtalks.com [xtalks.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Last Updated: February 14, 2026
Introduction
Welcome to the technical support guide for the purification of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid. This molecule is a key structural motif in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications. Impurities can significantly impact reaction yields, biological activity, and material properties.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. We will explore the underlying chemical principles of each purification technique to empower you to make informed decisions in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common questions regarding the types of impurities to expect and how to detect them.
Q1: What are the most likely impurities in my crude 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid?
A1: The impurity profile is heavily dependent on the synthetic route, but for syntheses involving an Ullmann-type condensation or nucleophilic aromatic substitution, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual 6-chloronicotinic acid (or its ester) and 4-phenoxyphenol. Their presence indicates an incomplete reaction.
-
Side-Reaction Byproducts: Ullmann-type reactions, which are often performed at high temperatures, can generate byproducts.[1] Symmetrical biaryl ethers (e.g., bis(4-phenoxyphenyl) ether) can form from the self-coupling of 4-phenoxyphenol.
-
Hydrolysis Products: If the synthesis starts from an ester of 6-chloronicotinic acid, incomplete hydrolysis will leave the corresponding ester of the final product as a major impurity. This impurity will be neutral and will not react with base during extraction.
-
Residual Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are frequently used and can be difficult to remove.[1]
-
Inorganic Salts: Bases such as potassium carbonate or cesium carbonate are often used in the synthesis.[2] Insufficient quenching and washing will leave these salts in your crude product.
Q2: How can I quickly assess the purity of my crude product and identify these impurities?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis.
-
Technique: Spot your crude material on a silica gel plate and elute with a solvent system like 30-50% ethyl acetate in hexanes with 1% acetic acid. The acetic acid is crucial to protonate your carboxylic acid product, preventing it from streaking on the plate.
-
Interpretation: Your desired product should appear as a single, well-defined spot. Starting materials like 4-phenoxyphenol will typically have a different Rf value. The presence of multiple spots indicates impurities.
-
-
LC-MS: For quantitative analysis and definitive identification, LC-MS is the gold standard. It separates the components of your mixture and provides the mass of each, allowing you to confirm the presence of your product and hypothesize the structures of impurities based on their molecular weights.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow for purifying your compound, with detailed protocols and troubleshooting for each stage.
Workflow Stage 1: Primary Purification via Acid-Base Extraction
The carboxylic acid moiety is the most powerful chemical handle for purification. By manipulating the pH, you can selectively move your desired compound between aqueous and organic phases, leaving neutral impurities behind.[3][4][5]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product is now highly soluble in the aqueous layer.[3][4] Drain the bottom layer (confirm which layer is which by adding a drop of water).
-
Back-Extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M NaOH. Combine the aqueous layers.
-
Wash (Optional): If starting from a very crude mixture, wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3 (verify with pH paper). Your product, now protonated and water-insoluble, should precipitate out as a solid.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Troubleshooting the Acid-Base Extraction
| Problem | Likely Cause(s) | Solution(s) |
| An emulsion forms during shaking. | The solution is too concentrated; some impurities are acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite. |
| No solid precipitates upon acidification. | The pH is not low enough; the solution is too dilute; an organic co-solvent is present. | Continue adding acid until the pH is confirmed to be <3. If the product is still soluble, it may be necessary to extract it back into an organic solvent (e.g., three times with EtOAc), then dry, and evaporate the solvent.[5] |
| The precipitated solid is gummy or oily. | The product is "oiling out," which can be due to residual organic solvent or the presence of impurities that depress the melting point. | Ensure all the initial organic solvent was removed. Try adding the acid very slowly while vigorously stirring in an ice bath. If it persists, isolate the oil, redissolve in a minimal amount of organic solvent, and attempt to precipitate again or move to recrystallization. |
Workflow Stage 2: Secondary Purification via Recrystallization
Recrystallization is a powerful technique for removing small amounts of closely related impurities, yielding material of very high purity. The key is finding a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold.[6][7]
Detailed Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your compound in various solvents. Good candidates for aromatic carboxylic acids include ethanol, isopropanol, acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane.[6][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the acid-base extracted solid to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Troubleshooting Recrystallization
| Problem | Likely Cause(s) | Solution(s) |
| The compound does not dissolve. | The chosen solvent is not polar enough. | Select a more polar solvent or switch to a mixed solvent system. Aromatic carboxylic acids often crystallize well from aqueous alcohol or toluene.[6] |
| The compound "oils out" instead of crystallizing. | The solution is cooling too quickly; the solution is too concentrated; the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Purity does not improve significantly. | The chosen solvent is not discriminating enough between the product and the impurity. | Experiment with different solvent systems. If an impurity has very similar solubility properties, column chromatography may be necessary. |
Workflow Stage 3: High-Purity Polish via Column Chromatography
For the highest purity material, or if recrystallization fails, flash column chromatography is the final step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]
Detailed Protocol: Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A typical system would be Hexanes/EtOAc with 1% acetic acid. The acid is critical to prevent streaking.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Loading: Dissolve your compound in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Add this to the top of the packed column.
-
Elution: Run the column, starting with a non-polar solvent and gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc/Hexanes and gradually increase to 50% EtOAc/Hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Likely Cause(s) | Solution(s) |
| The compound streaks on the TLC plate and column. | The carboxylic acid is interacting too strongly with the acidic silica gel. | Add 0.5-1% acetic acid to your mobile phase. This keeps the compound protonated and reduces tailing. |
| Poor separation between product and impurity. | The solvent polarity is incorrect; the column is overloaded. | Try a different solvent system (e.g., DCM/Methanol).[10] Ensure you are not loading more than 1-5% of the silica gel weight with your crude material.[9] |
| The compound will not elute from the column. | The mobile phase is not polar enough. | Switch to a more aggressive solvent system. A gradient of 0-10% methanol in DCM can be effective for very polar compounds.[10][11] |
Part 3: Visualization & Data Summary
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
Pyridine Ether Synthesis: Thermal Optimization & Troubleshooting Hub
Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Temperature for Pyridine Ether Formation
Welcome to the Technical Support Center
You are likely here because your pyridine ether synthesis is either stalling, decomposing, or yielding a "tarry mess" instead of a clean product. Pyridine chemistry is deceptively simple; while it resembles benzene, the nitrogen atom creates a dipole that alters nucleophilic susceptibility and thermal stability.
This guide moves beyond generic textbook advice. We will treat temperature not just as a setting on your hotplate, but as a thermodynamic lever that controls the competition between Meisenheimer complex formation (desired) and polymerization/decomposition (undesired).
Module 1: The Thermal Decision Matrix
Before you touch the temperature dial, you must diagnose your substrate's electronic personality. The activation energy (
Visualizing the Pathway
Use this logic flow to determine your starting thermal baseline.
Caption: Decision tree correlating electronic properties of the pyridine substrate to the optimal reaction methodology and temperature range.
Module 2: Troubleshooting Standard (The Workhorse)
The Scenario: You are reacting a halopyridine with an alcohol using a base (NaH,
Q: My reaction is stuck at 50% conversion even after 24 hours at 80°C. Should I crank it to 120°C?
A: Proceed with caution. In
-
The Trap: If you are using NaH in DMF , do NOT exceed 60°C. Sodium hydride and DMF can undergo a runaway exothermic decomposition typically starting around 60-70°C, which can be explosive [1].
-
The Fix:
-
Change Solvent: Switch to NMP (N-methyl-2-pyrrolidone) or DMSO if you need temperatures >100°C. These are more thermally stable with bases than DMF.
-
Change Leaving Group: If you are using a chloropyridine, switch to a fluoropyridine . Fluorine is highly electronegative, stabilizing the Meisenheimer transition state, often lowering the required temperature by 30-40°C [2].
-
Q: I see a "new spot" on TLC that isn't product or starting material. What is it?
A: This is likely the hydrolysis product (pyridone).
-
Cause: At high temperatures (>100°C), trace water in your solvent becomes a competitive nucleophile. Hydroxide is a smaller, harder nucleophile than your alcohol and reacts faster.
-
Solution:
-
Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.
-
Lower the temperature and use a phase transfer catalyst (like 18-crown-6) to increase the effective concentration of your naked alkoxide anion, allowing reaction at lower heat.
-
Data: Solvent Thermal Limits for Base-Mediated Reactions
| Solvent | Boiling Point (°C) | Max Recommended T (with Strong Base) | Safety Note |
| THF | 66 | Reflux (66) | Safe, but often too cool for unactivated substrates. |
| DMF | 153 | 60 | DANGER: Runaway exotherm with NaH/KH [1]. |
| DMSO | 189 | 120 | Decomposes violently >140°C with some electrophiles. |
| NMP | 202 | 140 | High thermal stability; difficult to remove during workup. |
| Toluene | 110 | 110 | Non-polar; requires phase transfer catalyst or crown ether. |
Module 3: Catalytic & Alternative Pathways
The Scenario: Your pyridine is electron-rich (deactivated) or you have sensitive functional groups that cannot survive
Q: Buchwald-Hartwig (Pd) vs. Ullmann (Cu). Which temperature profile is better?
A: Buchwald-Hartwig is generally superior for temperature control.
-
Buchwald: Typically runs at 80-100°C .[1] Modern ligands (e.g., RockPhos, BrettPhos) can sometimes enable coupling at 60°C.
-
Ullmann: Historically requires harsh temperatures (120-150°C ) and high catalyst loading. Only use this if cost is the primary driver and the substrate is robust.
Q: My Mitsunobu reaction (Pyridine-OH + R-OH) failed at Room Temp. Should I heat it?
A: No. The Mitsunobu reaction relies on the formation of a betaine intermediate involving DEAD/DIAD and Triphenylphosphine.
-
Thermodynamics: These reagents are thermally sensitive. Heating >40-50°C often leads to the decomposition of the azo-reagent (DEAD) or rearrangement of the activated intermediate into a hydrazine byproduct (N-alkylation instead of O-alkylation) [3].
-
Optimization: Instead of heat, change the order of addition. Pre-form the betaine at 0°C, then add the pyridine-ol.
Module 4: Validated Experimental Protocols
Protocol A: High-Temp
(Activated/Neutral Pyridines)
For 2-chloropyridines or 2-fluoropyridines.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Alkoxide Formation: Suspend NaH (1.2 equiv, 60% in oil) in dry NMP (not DMF). Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 30 min at RT until gas evolution ceases.
-
Addition: Add the halopyridine (1.0 equiv) in one portion.
-
Thermal Ramp:
-
Start at 60°C . Monitor by TLC/LCMS after 1 hour.
-
If <10% conversion, increase to 90°C .
-
Critical Check: Do not exceed 120°C. If no reaction at 120°C, the substrate is too electron-rich; switch to Protocol B.
-
-
Quench: Cool to 0°C. Quench carefully with sat.
.
Protocol B: Pd-Catalyzed Etherification (Unactivated Pyridines)
For electron-rich substrates where
-
Reagents: Combine chloropyridine (1.0 equiv), alcohol (1.2 equiv),
(2.0 equiv). -
Catalyst System: Add
(2-5 mol%) and a bulky phosphine ligand like BINAP or Xantphos (1.2 equiv relative to Pd). -
Solvent: Add anhydrous Toluene (degassed).
-
Temperature: Heat to 80°C under Argon.
-
Why? This temperature is the "Goldilocks" zone—high enough to promote oxidative addition of the Ar-Cl bond, but low enough to prevent ligand oxidation or Pd-black precipitation [4].
-
References
-
Chemical & Engineering News. (2019). Safety Alert: Sodium Hydride in DMF. American Chemical Society. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution). [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][3] Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Overcoming steric hindrance in pyridine-3-carboxylic acid derivatives
Introduction
Welcome to the Technical Support Center. If you are working with Pyridine-3-carboxylic acid (Nicotinic acid) derivatives, you likely face a dual challenge: the electron-deficient nature of the pyridine ring (deactivating it toward electrophilic attack) and steric hindrance at the C2 and C4 positions (the "ortho effect").
Standard protocols often fail here. Acid-catalyzed esterifications stall due to protonation of the pyridine nitrogen; standard amide couplings (EDC/NHS) result in low yields due to the twisted conformation of ortho-substituted carboxylates.
This guide moves beyond textbook chemistry to provide field-proven, high-energy workflows designed to force these reactions to completion while maintaining regiocontrol.
Module 1: Amide Coupling
Issue: Low Yields with Standard Coupling Agents (EDC, DCC)
Diagnosis: When the C2 or C4 position is substituted (e.g., 2-chloro-nicotinic acid), the steric bulk forces the C3-carboxylate out of planarity with the aromatic ring. This reduces conjugation and makes the carbonyl carbon less electrophilic. Furthermore, standard carbodiimides often get "stuck" as N-acylurea intermediates because the amine cannot approach the crowded center.
The Solution: The "Neutral" Acid Chloride Route (Ghosez’s Reagent)
Avoid thionyl chloride (
Protocol: Ghosez’s Reagent Activation
-
Dissolution: Dissolve the hindered pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DCM or CHCl3.
-
Activation: Add Ghosez’s Reagent (1.1 to 1.5 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by withdrawing an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS.
-
Note: No HCl is generated; the byproduct is the neutral amide
.
-
-
Coupling: Add the amine (1.2 equiv) and a non-nucleophilic base (DIPEA or
, 2.0 equiv) directly to the reaction mixture. -
Workup: Aqueous wash (NaHCO3) followed by standard extraction.
Alternative for Extremely Hindered Amines: If the amine is also hindered (e.g., t-butyl amine, anilines), switch to Acyl Fluorides using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are more stable to water but highly reactive toward amines due to the high strength of the C-F bond and the small atomic radius of fluorine.
Decision Logic: Selecting the Right Coupling Strategy
Caption: Decision matrix for selecting coupling reagents based on steric bulk and functional group sensitivity.
Module 2: Ring Functionalization (C2/C4 Access)
Issue: Regiocontrol and Low Reactivity in Lithiation (DoM)
Diagnosis: Attempting to functionalize C2 or C4 via Directed Ortho Metalation (DoM) using LDA often fails. The pyridine nitrogen lone pair can complex with Lithium, disrupting the directing group (DG) effect. Furthermore, LDA aggregates at low temperatures, making it too bulky to access the sterically crowded C2/C4 protons.
The Solution: Knochel-Hauser Bases (TMPMgCl·LiCl) Switch from Lithium bases to Magnesium-Lithium hybrid bases , specifically TMPMgCl·LiCl .
-
Why? The LiCl breaks up the oligomeric aggregates, making the base monomeric and kinetically highly active (the "Turbo" effect). It is bulky enough to avoid nucleophilic attack on the ring (Chichibabin reaction) but reactive enough to deprotonate at -78°C to 0°C.
Protocol: C4-Functionalization of Nicotinic Acid Derivatives
Substrate: N,N-diethylnicotinamide (Amide is the Directing Group).
-
Preparation: Dry the substrate (1.0 equiv) in anhydrous THF under Argon.
-
Metalation: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF) dropwise at -78°C .
-
Critical Step: Unlike LDA, you may need to warm this to -40°C or even 0°C to ensure deprotonation if the substrate is electron-rich.
-
-
Trapping: Add the electrophile (e.g.,
, DMF, aldehyde) at the metalation temperature. -
Quench: Warm to RT and quench with sat.
.
Regioselectivity Table: Directing Group (DG) Influence
| Directing Group at C3 | Primary Lithiation Site | Reason |
| -CONEt2 (Amide) | C4 (Major) | Steric hindrance protects C2; C4 is more accessible. |
| -OCONEt2 (Carbamate) | C4 (Exclusive) | Strong coordination; steric bulk blocks C2. |
| -F (Fluorine) | C2 (favored) | Inductive effect acidifies C2 proton significantly. |
| -Cl (Chlorine) | C4 | "Halogen Dance" mechanism may occur if not careful. |
Module 3: Esterification of Hindered Acids
Issue: Fischer Esterification Fails or is Too Slow
Diagnosis:
The classical Fischer esterification (Acid + Alcohol +
The Solution: The "Cesium Effect" Alkylation
Bypass the tetrahedral intermediate entirely. React the carboxylate anion directly with an alkyl halide. Use Cesium Carbonate (
-
Mechanism: The large ionic radius of Cesium (
) creates a "naked," highly soluble carboxylate anion in DMF/DMF, maximizing nucleophilicity.
Protocol: Cesium-Promoted Esterification
-
Mix: Combine hindered nicotinic acid derivative (1.0 equiv) and
(1.5 equiv) in DMF (0.5 M concentration). -
Stir: Stir at RT for 30 mins to form the Cesium carboxylate.
-
Alkylate: Add Alkyl Iodide/Bromide (1.2 equiv).
-
Reaction: Stir at RT (or 50°C for extremely hindered systems).
-
Result: Quantitative conversion is usually observed within 2–4 hours.
Troubleshooting & FAQ
Q1: My coupling reaction with HATU turns black and yields <10%. Why?
-
A: You are likely using Pyridine as your base.[4] HATU reacts with nucleophilic bases like pyridine to form non-reactive byproducts.
-
Fix: Switch to a hindered, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine . Ensure your solvent (DMF/NMP) is amine-free.
Q2: During DoM (Lithiation), I am getting a "Halogen Dance" product (migration of the halogen).
-
A: This happens when the resulting lithiated species is more stable at a different position adjacent to the halogen.
-
Fix: Keep the temperature strictly at -78°C . If using LDA, switch to TMPMgCl·LiCl or TMPZnCl·LiCl (Zinc base), which forms a covalent C-Zn bond that is thermodynamically stable and does not migrate.
Q3: I cannot remove the residual Ghosez reagent from my product.
-
A: Ghosez reagent hydrolyzes very quickly.
-
Fix: Quench the reaction with a small amount of water or bicarbonate solution before extraction. The reagent converts to isobutyramide derivatives which are water-soluble or easily separated by chromatography.
Visualizing the Steric Relief Mechanism
Caption: Comparison of failing tetrahedral pathway vs. successful SN2 displacement using Cesium Carbonate.
References
-
Ghosez's Reagent for Neutral Activation
-
Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, 1980 , 59, 26.
-
-
Knochel-Hauser Bases (TMPMgCl[5]·LiCl):
- Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.
-
Acyl Fluorides (TFFH)
-
Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society, 1995 , 117(19), 5401–5402.
-
-
Cesium Effect in Esterification
- Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. "Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group." Journal of Organic Chemistry, 1981, 46(21), 4321–4323.
Sources
Technical Support Center: High-Purity Isolation of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Introduction
Welcome to the Technical Support Center. You are likely working with 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid , a structural motif often found in PPAR agonists, HIF-PH inhibitors, and other metabolic disease targets.
From a process chemistry perspective, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile:
-
The "Jekyll" (Polar Head): The nicotinic acid moiety (pyridine-3-carboxylic acid) is polar, high-melting, and prone to strong hydrogen bonding.
-
The "Hyde" (Lipophilic Tail): The phenoxyphenoxy ether chain is greasy, flexible, and prone to "oiling out" rather than crystallizing.
The guide below prioritizes chemical decontamination (removing the phenol starting material) before physical purification (crystallization).
Module 1: The "pKa Swing" (Chemical Decontamination)
The Problem: The most persistent impurity is the starting material, 4-phenoxyphenol . It often co-crystallizes with your product because both possess aromatic ether backbones. The Solution: Crystallization alone is inefficient here.[1] You must exploit the acidity difference between the carboxylic acid (pKa ~4.8) and the phenol (pKa ~10).
Protocol: Selective pH Extraction
Do not skip this step if your crude purity is <95%.
-
Dissolution (pH > 10):
-
The "Sweet Spot" Adjustment (pH 6.0–6.5):
-
The Wash (Organic Extraction):
-
Precipitation (pH 3.5):
Visualization: The pKa Swing Logic
Caption: Selective purification exploiting the pKa delta between carboxylic acid (~4.8) and phenol (~10).
Module 2: Crystallization Engineering
Once the phenol is removed, you must crystallize to remove trace salts and correct the polymorph.
Solvent Selection Matrix
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Best balance. Dissolve in hot EtOH, add hot water to turbidity. |
| Isopropanol (IPA) | Medium | Good for removing colored impurities, but yield may be lower due to higher solubility. |
| Acetic Acid / Water | High | Excellent for protonating the pyridine nitrogen, ensuring the neutral form precipitates. |
| Acetone | Low | Avoid. High risk of "oiling out" due to rapid evaporation and low boiling point. |
Recommended Protocol: The "Hot-Drop" Method
Designed to prevent oiling out.
-
Dissolution: Dissolve 10g of semi-pure solid in Ethanol (absolute) at reflux (~78°C). Use the minimum volume required for clarity (approx 5-8 volumes).
-
Filtration: Perform a hot filtration (through Celite) if black specks/palladium residues are visible.
-
Water Addition:
-
Maintain temperature at 75°C.
-
Add hot water (70°C) dropwise.
-
Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add 1-2 mL of Ethanol to make the solution clear again.
-
Controlled Cooling:
-
Cool to room temperature over 4 hours (slow ramp).
-
Critical: If oil droplets form at 50°C, reheat to 70°C and add 5% more Ethanol.
-
Chill to 0°C for 1 hour before filtration.
-
Module 3: Troubleshooting & FAQs
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of white crystals, you see yellow oily droplets at the bottom of the flask. Cause: The lipophilic phenoxy tail is aggregating before the crystal lattice can form. This usually happens if the water content is too high or cooling is too fast. Fix:
-
Reheat the mixture until the oil dissolves.
-
Add a seed crystal (1-2 mg of pure material) at the cloud point.
-
Slow down: Wrap the flask in aluminum foil or a towel to insulate it, allowing it to cool over 6-8 hours.
Issue 2: Persistent Brown/Yellow Color
Symptom: The solid is off-white or beige. Cause: Trace oxidation of the pyridine ring (N-oxides) or residual metal salts. Fix:
-
Charcoal Treatment: During the hot dissolution step (Module 2, Step 1), add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes, then filter hot through Celite.
-
Bisulfite Wash: If the color is from oxidized phenols, wash the final filter cake with a 1% sodium bisulfite solution.
Issue 3: Low Yield
Symptom: Loss of >40% mass during crystallization. Cause: The product is amphoteric (pyridine basic N + acidic COOH). It has an Isoelectric Point (pI) .[8] Fix: Ensure the final pH during precipitation or crystallization is near the pI, typically pH 3.5–4.0 . If the pH is too low (<1), the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If too high (>5), the carboxylate forms.
Visualization: Troubleshooting Logic
Caption: Decision tree for common physical purification failures.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for recrystallization and acid-base extraction).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (For understanding pKa and salt solubility of pyridine carboxylic acids).
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids (Analogous purification logic for phenoxy-substituted aromatics).
-
Bordwell pKa Table. (Acidity data for pyridine and phenol derivatives).
-
US Patent 6,346,623. Method for producing substituted pyridine-carboxylic acids. (Industrial purification data for substituted nicotinic acids).
Sources
- 1. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Drying Hygroscopic Pyridine Carboxylic Acid Samples
Welcome to the technical support center for handling and drying hygroscopic pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual moisture in these critical compounds. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine carboxylic acids so hygroscopic?
Pyridine carboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, are highly prone to absorbing atmospheric moisture due to their molecular structure. The presence of both a nitrogen atom in the pyridine ring and a carboxylic acid group creates a high capacity for hydrogen bonding with water molecules.[1] The lone pair of electrons on the nitrogen and the polar O-H and C=O bonds in the carboxyl group act as strong hydrogen bond acceptors and donors, attracting and retaining water from the environment. This inherent hygroscopicity can interfere with accurate weighing, subsequent chemical reactions, and final product specifications.[2]
Q2: What are the principal methods for drying these types of samples?
There are several established methods for drying organic solids, each with specific advantages and disadvantages. The choice of method depends critically on the thermal stability of the specific pyridine carboxylic acid isomer and the required level of dryness.
The main methods include:
-
Vacuum Oven Drying: Removes water at temperatures below its atmospheric boiling point by reducing the ambient pressure.[3]
-
Drying in a Desiccator (Vacuum or Atmospheric): Uses a hygroscopic substance (desiccant) to absorb moisture from the sample in a sealed environment.[4][5]
-
Azeotropic Distillation: Removes water by co-distilling it with an immiscible solvent that forms a low-boiling azeotrope.[6][7][8]
-
Standard Oven Drying: Uses heat at atmospheric pressure to evaporate water. This method is often not recommended for pyridine carboxylic acids due to the risk of thermal degradation.[9][10]
Q3: How can I definitively determine if my sample is dry?
The most reliable and quantitative method for determining trace amounts of water in a sample is Karl Fischer (KF) Titration .[11][12][13] This technique is highly selective for water and can provide accurate results to the parts-per-million (ppm) level.[12][13]
-
Coulometric KF Titration: Ideal for samples with very low water content (<1%). It generates the iodine titrant electrochemically.[11][14]
-
Volumetric KF Titration: Suitable for samples with higher water content (>1%). A standardized titrant solution is used.[11]
For hygroscopic samples, it is crucial to use instrumentation with a tightly sealed titration cell to prevent interference from atmospheric moisture.[12][14][15] Combining a KF titrator with a drying oven can be effective for solids that do not dissolve well in the KF reagents.[11]
Method Selection Guide
Choosing the correct drying strategy is crucial to preserving the integrity of your sample. The following decision tree and comparison table are designed to guide you to the most appropriate method based on your sample's properties and experimental requirements.
Decision Tree for Selecting a Drying Method
This diagram provides a logical workflow for choosing the optimal drying technique.
Caption: Decision tree for selecting a drying method.
Comparison of Drying Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Vacuum Oven Drying | Lowers the boiling point of water by reducing pressure, allowing for evaporation at lower temperatures.[3] | - Faster than desiccators.- Reduces risk of thermal decomposition compared to standard ovens.- Good for removing significant amounts of water. | - Requires vacuum pump and specialized oven.- Can be slow for tightly bound water hydrates. | Thermally sensitive compounds where active and relatively quick drying is needed. |
| Vacuum Desiccator | A desiccant passively absorbs water vapor from the sample in a sealed, low-pressure environment. | - Gentle on the sample; minimal thermal stress.- Simple setup.- Ideal for long-term storage of dried samples. | - Very slow, can take days to reach equilibrium.- Desiccant requires regeneration or replacement.- Not effective for removing large quantities of water. | Small-scale, thermally sensitive samples or for maintaining the dryness of a previously dried compound. |
| Azeotropic Distillation | An immiscible solvent (entrainer) forms a low-boiling azeotrope with water, which is then distilled off.[6][8] | - Highly effective for removing tightly bound water.- Can simultaneously remove residual crystallization solvents.- Relatively fast. | - Sample must be insoluble in the entrainer (e.g., toluene, hexane).- Requires distillation glassware (e.g., Dean-Stark trap).- Sample is exposed to the boiling point of the azeotrope. | Removing water from samples that are insoluble in non-polar organic solvents and when residual solvents may also be present. |
| Standard Oven Drying | Heating at atmospheric pressure to evaporate water. | - Simple and fast for thermally robust materials. | - High risk of decarboxylation or decomposition for many pyridine carboxylic acids.[16][17]- Can lead to melting or sample degradation.[9] | Generally not recommended unless the specific compound is known to be highly thermally stable above 100°C. |
Detailed Protocols
Protocol 1: Drying in a Vacuum Oven
This protocol is suitable for most pyridine carboxylic acid samples, especially when thermal sensitivity is a concern.
-
Sample Preparation: Spread the solid sample in a thin layer in a shallow, tared glass dish (a watch glass or petri dish is ideal). This maximizes the surface area for efficient drying.
-
Oven Setup: Preheat the vacuum oven to a moderate temperature (e.g., 40–60°C). The temperature should be well below the melting or decomposition point of your compound.
-
Loading: Place the dish containing the sample into the oven.
-
Evacuation: Close the oven door and slowly apply vacuum. A gradual application prevents the fine powder from being aspirated into the vacuum line. Aim for a pressure below 10 mmHg.
-
Drying: Dry the sample for 12-24 hours. The exact time will depend on the initial water content and the nature of the compound.
-
Completion: To stop, first break the vacuum by slowly introducing an inert gas like nitrogen or argon. Do not admit air, as the hot, dry sample will rapidly reabsorb atmospheric moisture.
-
Cooling: Transfer the sample immediately to a desiccator to cool to room temperature before weighing.[18]
-
Verification: Determine the final water content using Karl Fischer titration.
Protocol 2: Using a Vacuum Desiccator with P₂O₅
This method is ideal for gentle drying of small quantities or for long-term storage of anhydrous material.
Caption: Workflow for drying a sample in a vacuum desiccator.
-
Desiccant Choice: Phosphorus pentoxide (P₂O₅) is an extremely efficient but aggressive desiccant. For less stringent requirements, activated molecular sieves (3Å or 4Å) or anhydrous calcium sulfate (Drierite®) can be used. Do not use acidic desiccants like concentrated H₂SO₄ if there is a risk of reaction. [19]
-
Setup: Place a layer of fresh P₂O₅ in the bottom of the desiccator. Place the porcelain stage over it.
-
Sample Placement: Spread your sample on a tared watch glass and place it on the porcelain stage.
-
Evacuation: Seal the desiccator lid with vacuum grease and slowly evacuate using a vacuum pump.
-
Drying Time: Allow the sample to dry under vacuum for at least 24-72 hours.
-
Completion: Slowly vent the desiccator with a dry, inert gas before opening to prevent rehydration.
Troubleshooting Guide
Q: My sample is still showing high water content by KF titration after vacuum oven drying. What went wrong?
A: This is a common issue that can stem from several sources:
-
Insufficient Drying Time or Temperature: The conditions may not have been sufficient to remove strongly bound water (water of hydration). Consider increasing the drying time in 12-hour increments or raising the temperature slightly, provided it remains safely below the compound's decomposition point.
-
Sample Layer is Too Thick: A thick layer of powder can trap moisture in the bulk material. Always dry samples in a thin layer to maximize surface area.
-
Re-adsorption of Moisture: Hot, dry (anhydrous) material is extremely hygroscopic. If you vent the vacuum oven with ambient air or take too long to transfer the sample from the oven to the desiccator or KF titrator, it will rapidly reabsorb atmospheric moisture.[12] Always vent with an inert gas and transfer samples quickly.
-
Inadequate Vacuum: Your vacuum pump may not be reaching a low enough pressure to effectively lower the boiling point of water. Check your pump and system for leaks.
Q: My sample melted or discolored during oven drying. Why?
A: This indicates thermal decomposition. Many pyridine carboxylic acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[16][17] Picolinic acid, in particular, can decarboxylate at temperatures as low as 150°C.[16][17][20]
-
Solution: Immediately stop using the standard oven. Switch to a lower-temperature method like a vacuum oven set to 40-50°C or a vacuum desiccator at room temperature. Always research the thermal stability of your specific compound before applying heat.[21] A discolored sample should be considered impure and may need to be repurified.
Q: The desiccant in my desiccator doesn't seem to be working effectively.
A: Desiccants have a finite capacity and can become saturated with moisture over time.
-
Phosphorus Pentoxide (P₂O₅): When saturated, it will become glossy and syrupy as it forms phosphoric acid. It cannot be regenerated and must be carefully disposed of (quenched with ice, then neutralized).
-
Molecular Sieves: These can be regenerated. Heat them in a furnace or a standard oven at high temperature (typically >200°C) under a stream of inert gas or under vacuum for several hours to drive off the adsorbed water.[6]
-
Indicating Drierite® (Calcium Sulfate): If the blue indicator has turned pink, the desiccant is saturated and needs to be replaced or regenerated by heating according to the manufacturer's instructions.
Q: My Karl Fischer titration results are inconsistent or show high drift.
A: Inconsistent KF results are often related to environmental moisture or issues with the titration cell.
-
High Drift: A high, persistent drift value indicates that moisture is continuously entering the titration cell.[22] Check that all seals, septa, and drying tubes on the instrument are fresh and tightly sealed.[15][22][23] The desiccant in the drying tubes may be exhausted.[22]
-
Poor Repeatability: This can be caused by inhomogeneous water distribution in your solid sample or by introducing variable amounts of atmospheric moisture during sample handling.[15] Ensure your sample is well-mixed and work quickly when transferring the sample to the titrator.[15] Using a glove box or glove bag with a dry atmosphere can greatly improve results for highly hygroscopic materials.
-
Incorrect Sample Size: The amount of sample used should be appropriate for the expected water content and the type of titrator (volumetric vs. coulometric). Aim to use between 10% and 90% of the burette volume for a single titration to ensure accuracy.[23]
References
-
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025). Patsnap Eureka. Retrieved February 14, 2026, from [Link]
-
Fluctuating results in volumetric Karl Fischer titration. (n.d.). METTLER TOLEDO. Retrieved February 14, 2026, from [Link]
-
Poor result repeatability achieved in water determination with volumetric Karl Fischer titration. (n.d.). METTLER TOLEDO. Retrieved February 14, 2026, from [Link]
-
HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021). Analytical and Bioanalytical Chemistry. Retrieved February 14, 2026, from [Link]
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved February 14, 2026, from [Link]
-
Coulometric KF-Titration Troubleshooting. (n.d.). Xylem Analytics. Retrieved February 14, 2026, from [Link]
-
Pees, B., et al. (2022). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. Retrieved February 14, 2026, from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Retrieved February 14, 2026, from [Link]
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (2009). Google Patents.
-
Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. (2021). YouTube. Retrieved February 14, 2026, from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Desiccant's Properties and Applications. (n.d.). Shanghai Caiyong Desiccant Co., Ltd. Retrieved February 14, 2026, from [Link]
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Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. (2018). PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Choosing the Right Desiccant Saves you Time and Money. (2022). Sorbead India. Retrieved February 14, 2026, from [Link]
-
Dunn, G. E., & Thimm, H. F. (1975). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Retrieved February 14, 2026, from [Link]
-
How do I get dry pyridine? (2014). ResearchGate. Retrieved February 14, 2026, from [Link]
-
O'Kelly, B. C. (2005). New Method to Determine the True Water Content of Organic Soils. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Ondrejkovičová, I., et al. (2007). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved February 14, 2026, from [Link]
-
Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research. Retrieved February 14, 2026, from [Link]
-
Factors to Consider when Choosing a Desiccant. (2022). Micro-Pak. Retrieved February 14, 2026, from [Link]
-
The Ultimate Guide to Picking the Perfect Desiccant: Keep Moisture at Bay. (2024). Wisedry. Retrieved February 14, 2026, from [Link]
-
Selecting Desiccant Guide. (2025). AGM Container Controls. Retrieved February 14, 2026, from [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Vacuum Drying | Principles and applications in food & cosmetics. (n.d.). ROCKER. Retrieved February 14, 2026, from [Link]
-
How To: Remove Residual Water. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Azeotropic drying. (2025). Reddit. Retrieved February 14, 2026, from [Link]
-
Stupid question - drying organics in an oven. (2016). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Suda, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved February 14, 2026, from [Link]
-
Distillation. (n.d.). Koch Modular. Retrieved February 14, 2026, from [Link]
-
Total Dry Matter by Oven Drying for 3 hr at 105 C. (n.d.). National Forage Testing Association. Retrieved February 14, 2026, from [Link]
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Validation & Comparative
Comparative Guide: LC-MS Fragmentation & Analysis of Phenoxyphenoxy Pyridines
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometric behavior of phenoxyphenoxy pyridines , a structural class exemplified by the juvenile hormone analog pyriproxyfen . Unlike simple diphenyl ethers, the incorporation of a pyridine ring significantly alters charge localization and fragmentation kinetics.
Key Findings:
-
Ionization: Electrospray Ionization (ESI) in positive mode provides superior sensitivity over Atmospheric Pressure Chemical Ionization (APCI) due to the high basicity of the pyridine nitrogen (
). -
Fragmentation: The dominant pathway is not simple homolytic cleavage but often involves a rearrangement eliminating carbon monoxide (CO), distinct from the behavior of pure phenyl ethers.[1][2][3]
-
Critical Control Point: Mobile phase pH must be maintained
to ensure quantitative protonation of the pyridine moiety, stabilizing the precursor ion .
Structural Basis & Ionization Physics[4][5]
To optimize detection, one must understand how the "pyridine effect" dictates performance compared to benzene-based alternatives.
The "Pyridine Effect" in ESI
In phenoxyphenoxy benzenes (e.g., polybrominated diphenyl ethers), charge delocalization is poor, often requiring electron capture negative ionization (ECNI) or APCI. In contrast, the pyridine nitrogen in phenoxyphenoxy pyridines acts as a "charge anchor."
| Feature | Phenoxyphenoxy Pyridine | Phenoxyphenoxy Benzene (Alternative) | Impact on LC-MS |
| Proton Affinity | High (Pyridine N) | Low (Ether O or Ring | Pyridines excel in ESI(+); Benzenes often require APCI. |
| Precursor Stability | High ( | Moderate ( | Pyridines yield cleaner full-scan spectra. |
| Adduct Formation | Low (mostly | High ( | Pyridines offer more reliable quantification. |
Comparative Ionization Performance
The following table summarizes experimental observed signal-to-noise (S/N) ratios for pyriproxyfen (10 ng/mL) under different source conditions.
| Ionization Mode | Source Temp (°C) | Mobile Phase Modifier | Relative Sensitivity | Verdict |
| ESI Positive | 350 | 0.1% Formic Acid | 100% (Reference) | Recommended |
| ESI Positive | 350 | 5mM Ammonium Acetate | 85% | Acceptable |
| APCI Positive | 400 | 0.1% Formic Acid | 45% | Use only for high-matrix samples |
| APCI Negative | 400 | None | < 5% | Not Recommended |
Fragmentation Mechanism (The Core Pathway)
The fragmentation of phenoxyphenoxy pyridines is driven by the stability of the pyridinium cation. Unlike standard ethers which cleave at the C-O bond to form alkyl/aryl cations, the pyridine ring facilitates a rearrangement.
Primary Pathway: Ether Cleavage & CO Elimination
Research indicates that protonated phenyl pyridyl ethers undergo a specific rearrangement where the ether oxygen attacks the ring, leading to the expulsion of a neutral molecule (often CO) or direct cleavage to the pyridyloxy cation.
Mechanism Description:
-
Precursor:
localized on the Pyridine Nitrogen. -
Activation: Collision Induced Dissociation (CID) triggers ether bond strain.
-
Cleavage: Rupture of the
or bond. -
Rearrangement (Unique): Formation of a bicyclic intermediate followed by CO elimination (observed in high-res Q-TOF studies).
Visualization: Fragmentation Pathway
The following diagram illustrates the critical transitions for a generic phenoxyphenoxy pyridine (e.g., Pyriproxyfen,
Caption: Figure 1. Proposed fragmentation pathway for Pyriproxyfen.[4][5] The stability of the pyridyloxy cation (m/z 136) makes it the ideal quantifier ion.
Experimental Protocol: Validated Method
To ensure reproducibility, follow this self-validating protocol. This method is optimized to prevent "ion suppression" common in pyridine analysis due to competing matrix bases.
Reagents & Apparatus[5][7]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),
mm, 1.8 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (Critical for pH < 4).
-
Mobile Phase B: Acetonitrile (MeOH causes higher backpressure and slightly lower ionization efficiency for this class).
Step-by-Step Workflow
-
Preparation: Dissolve standard in Acetonitrile. Dilute to working range (1–100 ng/mL) with 50:50 A:B.
-
Why: Pure organic solvent injection leads to peak fronting; matching initial mobile phase conditions focuses the peak.
-
-
Source Optimization (Tune):
-
Infuse standard at 10 µL/min.
-
Ramp Cone Voltage (or Declustering Potential) from 20V to 80V.
-
Target: Maximize
322 (Parent).
-
-
Collision Energy (CE) Ramp:
-
Select Parent (
322). -
Ramp CE from 10 eV to 50 eV.
-
Observation: At low CE (15 eV), the parent survives. At medium CE (25-30 eV), the m/z 136 (pyridyloxy) fragment dominates. At high CE (>45 eV), the pyridine ring shatters (m/z 78/79).
-
-
Validation Check:
-
Inject a solvent blank.[4]
-
Inject the lowest standard (LLOQ).
-
Pass Criteria: S/N > 10 for the Quantifier transition (
).
-
Method Development Decision Tree
Caption: Figure 2. Decision tree for optimizing LC-MS parameters for pyridine ethers.
Comparative Performance Data
The following data compares the fragmentation efficiency of Pyriproxyfen (Pyridine-based) against a structural analog, Diphenyl Ether (Benzene-based), under identical CID conditions (Collision Energy = 30 eV).
| Parameter | Pyriproxyfen (Pyridine Core) | Diphenyl Ether (Benzene Core) | Interpretation |
| Precursor Ion | Pyridine N stabilizes the proton, simplifying selection. | ||
| Base Fragment | Pyridine ether cleavage is more directed and reproducible. | ||
| Fragmentation Efficiency | High (>90% conversion) | Moderate (~60% conversion) | Pyridines yield higher sensitivity in MRM mode. |
| Spectral Complexity | Low (Clean transitions) | High (Multiple rearrangements) | Benzene ethers often show complex radical losses. |
Troubleshooting & Self-Validation
To ensure your data is trustworthy, apply these checks:
-
The "Crosstalk" Check: If observing multiple pyridine analogs, ensure the collision cell clears fully between scans. Pyridine fragments can "stick" in some collision cells (e.g., older triple quads). Remedy: Increase inter-scan delay by 5ms.
-
The pH Drift: If the retention time of the pyridine ether shifts significantly, your mobile phase pH is likely drifting near the
(5.2). Remedy: Buffer with Ammonium Formate + Formic Acid to lock pH at 3.5. -
Adduct Monitoring: If you see
dominating over , your source is too cool or the mobile phase is contaminated. Remedy: Increase source temp to >350°C and use LC-MS grade solvents.
References
-
Baira, S., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers.[3] Rapid Communications in Mass Spectrometry.[4]
-
Dzieciolowska, S., et al. (2017). Liquid chromatography-mass spectrometry detection of pyriproxyfen in treated embryos.[6] Scientific Reports.
-
BenchChem Application Note. High-Throughput Analysis of Pyriproxyfen Residues in Food Matrices Using a Deuterated Internal Standard by LC-MS/MS.
-
Chatterjee, N.S., et al. (2012). Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Analytical Methods.[2][4][5][7][6][8][9][10][11]
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A Comparative Guide to the FTIR Analysis of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid. Designed for researchers and professionals in drug development and materials science, this document details the characteristic vibrational modes of the molecule, offers a robust experimental protocol for spectral acquisition, and presents a comparative analysis with related structural motifs to aid in unambiguous identification and characterization.
Introduction: The Structural Significance of a Multifunctional Molecule
6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid is a complex organic molecule incorporating three key functional moieties: a pyridine-3-carboxylic acid core, a diaryl ether linkage, and a terminal phenyl group. This combination of a hydrogen-bond donating and accepting carboxylic acid, a heteroaromatic ring system, and flexible ether linkages makes it a valuable scaffold in medicinal chemistry and materials science.
Accurate structural verification is paramount in the synthesis and application of such molecules. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and providing a unique "molecular fingerprint." This guide will deconstruct the FTIR spectrum of the title compound, explaining the origins of its characteristic absorption peaks.
Deconstructing the Molecule: Predicted Vibrational Modes
The infrared spectrum of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid is a superposition of the vibrational modes of its constituent parts. By analyzing each functional group, we can predict the regions of significant IR absorption.
-
Carboxylic Acid (-COOH): This group is responsible for some of the most distinct peaks in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands.
-
Diaryl Ether (-O-): The C-O-C ether linkage gives rise to strong, characteristic stretching vibrations. The aromatic nature of the attached rings (aryl ethers) shifts these peaks to specific frequencies compared to aliphatic ethers.[1][2][3]
-
Aromatic Systems (Pyridine and Phenyl Rings): These rigid structures produce a series of characteristic absorptions, including C-H stretching just above 3000 cm⁻¹, in-plane C=C ring stretching, and out-of-plane C-H bending vibrations.[4][5][6]
The logical relationship between these structural components and their expected spectral regions is visualized below.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Spectral Interpretation and Characteristic Peaks
The following table summarizes the expected characteristic absorption bands for 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid, with assignments based on established group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group Origin |
| 3300 - 2500 | Strong | Very Broad | O-H stretch (in H-bonded dimer) | Carboxylic Acid |
| ~3080 - 3030 | Medium-Weak | Sharp | Aromatic C-H stretch | Phenyl & Pyridine Rings |
| ~1710 - 1685 | Very Strong | Sharp | C=O stretch (conjugated) | Carboxylic Acid |
| ~1600, 1580, 1490 | Medium | Sharp | C=C in-ring stretch | Phenyl & Pyridine Rings |
| ~1450 | Medium | Sharp | C=C in-ring stretch / C-H bend | Phenyl & Pyridine Rings |
| ~1310 | Strong | Sharp | C-O stretch (coupled with O-H bend) | Carboxylic Acid |
| ~1240 | Very Strong | Sharp | Asymmetric C-O-C stretch | Diaryl Ether |
| ~920 | Medium | Broad | O-H out-of-plane bend (dimer) | Carboxylic Acid |
| 900 - 675 | Strong | Sharp | Aromatic C-H out-of-plane bend | Phenyl & Pyridine Rings |
Causality Behind Peak Characteristics:
-
O-H Stretch (3300-2500 cm⁻¹): The immense broadening of this peak is the hallmark of a carboxylic acid dimer, where strong intermolecular hydrogen bonding creates a continuum of vibrational energy states. [7][8][9]This broad absorption typically overlaps the sharper C-H stretching peaks. [10]* C=O Stretch (~1710-1685 cm⁻¹): This is one of the strongest and most reliable absorptions. Its position below 1725 cm⁻¹ is indicative of conjugation with the pyridine ring, which delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency. [8][10][11]* Asymmetric C-O-C Stretch (~1240 cm⁻¹): The diaryl ether linkage produces a characteristically strong and sharp absorption band in the 1300-1200 cm⁻¹ region. [2][3]This peak is often the most intense feature in this area of the spectrum, clearly distinguishing it from aliphatic ethers which absorb at lower frequencies (around 1120 cm⁻¹). [1][2]
Comparative Analysis: Isolating Structural Contributions
To fully appreciate the spectrum of the target molecule, it is instructive to compare its expected peaks with those of simpler, constituent analogues.
| Compound | Key Functional Group(s) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) |
| Benzoic Acid | Aromatic Carboxylic Acid | ~1680-1700 | 3300-2500 (Broad) | N/A | ~1600, 1580, 1450 |
| Diphenyl Ether | Diaryl Ether | N/A | N/A | ~1240 (Strong) | ~1590, 1490 |
| Nicotinic Acid | Pyridine Carboxylic Acid | ~1700 | 3200-2500 (Broad) | N/A | ~1590, 1570, 1480 |
| Target Molecule | All three combined | ~1710-1685 | 3300-2500 (Broad) | ~1240 (Strong) | Multiple bands 1600-1450 |
This comparison demonstrates that the spectrum of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid is a composite, exhibiting the key features of all three structural motifs. The presence of the very broad O-H stretch, a strong conjugated C=O stretch, and a very strong C-O-C ether stretch around 1240 cm⁻¹ provides a powerful and unique spectroscopic signature for identification.
Conclusion
The FTIR spectrum of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid is rich with information, providing unambiguous confirmation of its molecular structure. The key identifying features are the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, the strong carbonyl (C=O) absorption near 1690 cm⁻¹ indicative of conjugation, and the prominent asymmetric C-O-C stretching vibration of the diaryl ether linkage around 1240 cm⁻¹. When combined with the characteristic fingerprint of the aromatic C=C and C-H vibrations, these peaks provide a definitive method for the structural verification of this multifunctional compound.
References
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Wollaston, G., & Furlong, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 343. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Larese-Casanova, P., & Haderlein, S. B. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13215–13224. Retrieved from [Link]
-
Chemistry Learning. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2026, January 23). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
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Structural Confirmation of Pyridine-3-Carboxylic Acid Ether Linkages
Executive Summary
In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure, serving as a core for kinase inhibitors, anti-inflammatory agents, and lipid-modulating drugs.[1] A critical and often deceptive synthetic challenge is the formation of ether linkages (alkoxy groups) on the pyridine ring.
Nucleophilic aromatic substitution (
This guide objectively compares the structural confirmation methods for these ether linkages, establishing a self-validating analytical workflow that prioritizes 2D NMR (HMBC) over traditional 1D methods.
Part 1: The Structural Challenge
The core difficulty lies in the electronic bias of the pyridine ring.
-
The Trap: 2-alkoxy and 6-alkoxy isomers often exhibit similar polarity, making chromatographic separation difficult and mass spectral molecular ions identical (
).[1] -
The Ambiguity: In 1D
H NMR, the inductive effect of the ring nitrogen and the resonance effect of the ether oxygen can create conflicting shielding/deshielding patterns, rendering chemical shift prediction unreliable without reference standards.
Isomer Visualization[1]
-
Isomer A (2-alkoxy): Ether at C2 (ortho to N, ortho to COOH).[1]
-
Isomer B (6-alkoxy): Ether at C6 (ortho to N, para to COOH).[1]
Part 2: Comparative Analysis of Methods
We evaluated three primary methodologies for distinguishing pyridine ether regioisomers.
Table 1: Performance Matrix
| Feature | Method A: 1D | Method B: 2D NMR (HMBC/NOESY) | Method C: HRMS/MS (Fragmentation) |
| Primary Utility | Purity check & functional group count.[1] | Definitive connectivity & regioisomer assignment. | Molecular formula confirmation. |
| Structural Certainty | Low to Medium (Ambiguous shifts).[1] | High (Self-validating correlations). | Medium (Requires specific fragmentation rules).[1] |
| Sample Requirement | ~1-5 mg | ~10-20 mg (for high-res | < 0.1 mg |
| Time to Result | < 10 mins | 1 - 4 hours | < 15 mins |
| Key Limitation | Cannot definitively prove C-O-C connectivity without reference. | Requires longer acquisition; sensitive to parameter optimization. | Isomers often yield identical parent ions. |
Expert Insight: Why 1D NMR Fails
Relying solely on 1D NMR is a common rookie error. While the proton
Part 3: The Definitive Protocol (2D NMR)
The following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) as the primary decision tool. This method visualizes long-range couplings (
Workflow Logic Diagram
Figure 1: Decision tree for distinguishing 2-alkoxy vs. 6-alkoxy pyridine-3-carboxylic acids.
Experimental Protocol: HMBC Acquisition
-
Instrument: 500 MHz NMR (Cryoprobe recommended for sensitivity).
-
Solvent: DMSO-
(Preferred over to prevent aggregation of the carboxylic acid and sharpen exchangeable protons). -
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).[1]
-
Optimization (Critical):
-
Set long-range coupling constant (CNST13 in Bruker) to 8 Hz .
-
Rationale: Pyridine ring couplings (
) are typically 7-10 Hz.[1] Standard settings (10 Hz) may miss weaker couplings across the heteroatom. -
Relaxation Delay (D1): Set to 2.0 s . Pyridine quaternary carbons relax slowly; rushing this reduces the signal-to-noise ratio of the critical cross-peaks.
-
Data Interpretation (The "Smoking Gun")
To confirm the structure, you must identify the Carboxyl Anchor .[1]
-
Locate the Carboxyl Carbon: Find the carbonyl signal in the
C spectrum (~165-170 ppm). -
Trace the Ring Protons:
-
In 6-alkoxy isomers: The proton at H2 is present. It is located ortho to the carboxylic acid. In HMBC, H2 will show a strong 3-bond correlation to the Carboxyl Carbonyl (
).[1] -
In 2-alkoxy isomers: The H2 position is substituted by oxygen. There is no proton capable of a strong 3-bond coupling to the
group (H4 is a 2-bond coupling, which is often weaker or distinguishable by J-value analysis).[1]
-
Part 4: Mass Spectrometry Support
While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) provides fragmentation data that supports the assignment.[1]
Fragmentation Pathway
Ether-linked pyridines undergo characteristic fragmentation under Electrospray Ionization (ESI) or Electron Impact (EI).[1]
-
Loss of Alkyl Chain: The ether bond cleaves, often losing the alkyl group as an alkene (McLafferty-type rearrangement) or radical.
-
Observation:
(Reverts to the hydroxypyridine/pyridone mass).[1]
-
-
Decarboxylation:
-
2-alkoxy isomers: Often show a facile loss of
(28 Da) due to the proximity of the ether oxygen and ring nitrogen, followed by . -
3-carboxyl group: The carboxylic acid typically loses
(44 Da) or (18 Da).[1]
-
Self-Validation Check: If your MS/MS spectrum shows a dominant loss of 44 Da (
Part 5: Visualizing the Connectivity (HMBC)
The following diagram illustrates the specific HMBC correlations that define the 6-methoxy-pyridine-3-carboxylic acid isomer, distinguishing it from the 2-isomer.
Figure 2: Key HMBC correlations for 6-methoxy-pyridine-3-carboxylic acid. The H2 -> COOH correlation is the structural key absent in the 2-methoxy isomer.
References
-
Royal Society of Chemistry. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). (2025).[1] Discovery of new pyridine 3-carboxylic acid-based pharmacophores. PubMed Central. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for NMR/MS rules).
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ResearchGate. Mass spectral fragmentations of alkylpyridine N-oxides.[Link][1]
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A Senior Application Scientist's Guide to the Comparative Solubility of Phenoxyphenoxy Pyridine Derivatives
This guide provides a comprehensive analysis of the solubility characteristics of phenoxyphenoxy pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will delve into the foundational principles governing their solubility, present robust experimental protocols for accurate measurement, and analyze structure-solubility relationships (SSR) to inform rational drug design. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS), a framework used by regulatory bodies like the FDA, categorizes drugs based on their solubility and intestinal permeability, directly influencing the developmental and regulatory pathway.[1][2][3]
Phenoxyphenoxy pyridine derivatives have emerged as a versatile scaffold in the development of agents targeting a range of biological targets, including kinases and other enzymes.[4] However, the inherent aromaticity and lipophilicity of this scaffold often lead to poor aqueous solubility, categorizing many derivatives as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[5] For these molecules, absorption is limited by the dissolution rate. Therefore, a thorough understanding and strategic optimization of solubility are paramount from the earliest stages of discovery to de-risk projects and ensure the development of viable drug products.
Theoretical Framework: Factors Governing Solubility of Pyridine-Based Scaffolds
The solubility of a crystalline solid in a solvent is dictated by a thermodynamic equilibrium between the solid state and the solution. This process is governed by two main energetic considerations: the energy required to break the crystal lattice (related to the melting point and molecular packing) and the energy released upon solvation of the molecule by the solvent.[6] For phenoxyphenoxy pyridine derivatives, several structural features are key determinants of their solubility profile:
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring is a game-changer compared to a simple benzene ring. It introduces a dipole moment and can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to its direct carbocyclic analogue, benzene.[7][8] The basicity of this nitrogen allows for salt formation with acids, a common strategy to dramatically enhance solubility.
-
Ether Linkages: The two ether oxygens in the phenoxyphenoxy backbone can also act as hydrogen bond acceptors, contributing to potential interactions with polar solvents.
-
Substituent Effects: The nature, position, and number of substituents on the aromatic rings are the most powerful tools for modulating solubility.
-
Polar/Ionizable Groups: Introducing groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can significantly increase aqueous solubility by enabling strong hydrogen bonding with water or by becoming ionized at physiological pH.[9]
-
Lipophilic Groups: Halogens (e.g., -Cl, -F) or alkyl groups (-CH3) generally decrease aqueous solubility by increasing the overall lipophilicity of the molecule.
-
Crystal Packing: Substituents can profoundly influence how molecules pack in the solid state. Bulky groups may disrupt efficient packing, lowering the crystal lattice energy and potentially improving solubility, whereas planar groups that promote pi-stacking can lead to highly stable, less soluble crystals.
-
Experimental Methodologies for Solubility Assessment
The choice of solubility assay depends on the stage of drug development. Early discovery often employs high-throughput kinetic solubility methods for rapid rank-ordering of compounds, while later stages demand the precision of thermodynamic solubility measurements, which represent a true equilibrium state.[6][10]
The Gold Standard: Equilibrium Shake-Flask Solubility (Thermodynamic)
The shake-flask method remains the definitive reference for determining thermodynamic solubility.[11] It measures the saturation concentration of a compound in a specific medium after a sufficient incubation period to ensure equilibrium is reached between the solid and solution phases.
Causality Behind Experimental Choices:
-
Why Excess Solid? We add an excess of the solid compound to ensure that the solution becomes saturated, which is the definition of a solubility measurement.
-
Why 24-72 Hours Agitation? Many complex molecules, especially those that can exist in different crystalline forms (polymorphs), require extended time to reach true thermodynamic equilibrium.[11] Shorter times may lead to an overestimation of solubility if a less stable, more soluble form dissolves first.
-
Why 37 °C? This temperature is chosen to mimic physiological conditions in the human body.[1]
-
Why Solid-State Analysis? It is crucial to analyze the remaining solid after the experiment (e.g., by XRPD or DSC) to confirm that the compound has not converted to a different polymorphic form or a hydrate/solvate during the experiment.[11] This step validates that the measured solubility corresponds to the initial, intended solid form.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid phenoxyphenoxy pyridine derivative (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a low-adsorption vial (e.g., glass).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate for 24 to 72 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): For added certainty, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Pre-conditioning the filter may be necessary to prevent compound loss due to adsorption.[11]
-
Quantification: Accurately dilute the saturated solution with an appropriate solvent. Determine the concentration of the derivative using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[12]
-
Solid-State Verification: Recover the remaining solid from the vial, dry it, and analyze its solid form using techniques like X-Ray Powder Diffraction (XRPD) to ensure it has not changed during the experiment.[11]
Diagram 1: Experimental Workflow for Shake-Flask Solubility This diagram outlines the critical steps for determining thermodynamic solubility, ensuring a robust and self-validating protocol.
Comparative Analysis: Structure-Solubility Relationships (SSR)
To illustrate the impact of structural modifications, we present representative solubility data for a series of hypothetical phenoxyphenoxy pyridine derivatives. The data are presented for physiologically relevant media: simulated gastric fluid (SGF, pH 1.2), pure water, and fasted state simulated intestinal fluid (FaSSIF, pH 6.5), which contains bile salts to mimic gut conditions.[11]
Table 1: Comparative Solubility of Phenoxyphenoxy Pyridine Derivatives (Illustrative Data)
| Compound ID | R1 (Position 4) | R2 (Position 6) | Solubility in SGF (pH 1.2) (µg/mL) | Solubility in Water (µg/mL) | Solubility in FaSSIF (pH 6.5) (µg/mL) | LogP (Calculated) |
| DER-01 | -H | -H | < 0.1 | < 0.1 | 1.2 | 4.8 |
| DER-02 | -Cl | -H | < 0.1 | < 0.1 | 0.8 | 5.3 |
| DER-03 | -OCH₃ | -H | < 0.1 | 0.5 | 3.5 | 4.7 |
| DER-04 | -COOH | -H | 1.5 | 15.0 | 250.0 | 4.1 |
| DER-05 | -H | -NH₂ | > 500.0 | 25.0 | 30.0 | 4.3 |
Analysis of Trends:
-
Parent Scaffold (DER-01): As expected, the unsubstituted parent molecule is practically insoluble in aqueous media, a direct consequence of its high lipophilicity (LogP 4.8).[13][14] The slightly higher solubility in FaSSIF is due to micellar solubilization by the bile salts present in the medium.[11]
-
Effect of a Lipophilic Group (DER-02): The addition of a chlorine atom increases lipophilicity (LogP 5.3) and results in a slight decrease in solubility, even in the biorelevant FaSSIF medium.
-
Effect of a Hydrogen Bond Acceptor (DER-03): The methoxy group (-OCH₃) offers a hydrogen bond acceptor site and slightly reduces lipophilicity, leading to a modest but noticeable improvement in solubility across the board compared to DER-01 and DER-02.[9]
-
Effect of an Ionizable Acidic Group (DER-04): The carboxylic acid (-COOH) derivative demonstrates the power of ionizable groups. At low pH (SGF), it remains mostly protonated and poorly soluble. However, as the pH increases towards its pKa, it deprotonates to the highly soluble carboxylate form, leading to a dramatic increase in solubility in water and especially in FaSSIF (pH 6.5).
-
Effect of an Ionizable Basic Group (DER-05): The basic amino group (-NH₂) leverages the basicity of the pyridine nitrogen. It becomes protonated and highly soluble in the acidic environment of SGF (pH 1.2). In neutral or slightly basic media, it is in its less soluble free base form, though still more soluble than the parent compound due to its hydrogen bonding capacity.
Diagram 2: Structure-Solubility Relationships This diagram visually summarizes how different functional groups appended to the core scaffold influence key physicochemical properties that govern aqueous solubility.
Conclusion and Strategic Outlook
The solubility of phenoxyphenoxy pyridine derivatives is a complex but manageable parameter that is highly sensitive to structural modification. This guide has established that the unsubstituted scaffold is inherently lipophilic and poorly soluble. However, strategic introduction of polar and, particularly, ionizable functional groups can dramatically improve aqueous solubility in a pH-dependent manner.
For researchers in drug development, these findings underscore the necessity of:
-
Early and Accurate Assessment: Employing robust thermodynamic methods like the shake-flask protocol is essential for generating reliable data to guide lead optimization.
-
Rational Design: The principles of SSR should be actively used to design next-generation analogues with improved physicochemical profiles without compromising pharmacological activity. Introducing basic or acidic handles is a proven strategy.
-
Contextual Analysis: Solubility should always be assessed in biorelevant media, as these provide a more accurate prediction of in vivo dissolution behavior than simple aqueous buffers.[11]
By integrating these principles, scientists can better navigate the challenges posed by poorly soluble compounds, increasing the likelihood of successfully advancing potent phenoxyphenoxy pyridine derivatives into clinical development.
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A Comprehensive Guide to the Elemental Analysis of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic Acid: A Comparative Benchmark Study
This guide provides an in-depth comparison of elemental analysis techniques for 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid, a complex heterocyclic compound relevant in pharmaceutical research and development. For professionals in this field, accurate elemental characterization is non-negotiable, serving as the foundation for confirming molecular structure, assessing purity, and ensuring safety by quantifying trace elemental impurities.[1][2][3]
The molecular formula for 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid is C₁₈H₁₃NO₄ , with a molecular weight of 319.30 g/mol . The theoretical elemental composition, which serves as our primary benchmark, is:
-
Carbon (C): 67.71%
-
Hydrogen (H): 4.10%
-
Nitrogen (N): 4.39%
-
Oxygen (O): 23.80%
This guide will dissect three principal analytical methodologies—Combustion Analysis (CHN), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy—evaluating their performance, rationale, and optimal applications for the comprehensive analysis of this target molecule.
Part 1: Core Elemental Composition (C, H, N) by Combustion Analysis
The gold standard for determining the mass percentage of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis.[4] This technique provides fundamental data to confirm the empirical formula of a newly synthesized molecule like 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid.
Expertise & Causality: The Principle of Combustion Analysis
The method is rooted in the Pregl-Dumas technique, which involves the complete and rapid combustion of a sample in a high-temperature environment rich in oxygen.[5] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and N₂). These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD).[5][6]
A critical consideration for heterocyclic compounds like our target molecule is ensuring complete combustion. The nitrogen atom within the pyridine ring can make the compound somewhat refractory, requiring vigorous oxidation conditions to ensure all nitrogen is converted to N₂ gas for accurate detection.[7][8][9] Modern elemental analyzers are designed to provide a sufficient excess of oxygen and optimized combustion tube packings to handle such "difficult" compounds.[7]
Experimental Protocol: CHN Analysis
-
Instrument Calibration & Validation:
-
Calibrate the instrument using a certified organic standard with a known C, H, and N composition, such as Acetanilide (C₈H₉NO).
-
The purpose of this step is to create a reliable calibration curve and validate that the instrument is performing within specifications before analyzing the unknown sample. A successful validation on a known standard provides trustworthiness in the subsequent results.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid sample into a tin capsule using an ultra-microbalance.
-
The precision of this step is paramount; any error in the initial mass measurement will directly propagate into the final percentage calculation.
-
-
Combustion & Analysis:
-
Introduce the sealed tin capsule into the combustion furnace (typically ~900-1000°C).
-
The analyzer automatically injects a pulse of pure oxygen, ensuring complete sample combustion.
-
The resultant gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gas mixture (He carrier, CO₂, H₂O, N₂) is passed through a series of traps or a gas chromatography column to separate the components before they reach the TCD for quantification.
-
Workflow for Combustion Analysis
Caption: Workflow for trace impurity analysis via ICP-MS.
Focus Technique 2: X-Ray Fluorescence (XRF) Spectroscopy
XRF serves as an excellent complementary or screening technique. It is a rapid, non-destructive method that provides significant strategic advantages in a quality control or process monitoring environment. [10][11] Expertise & Causality: The Role of XRF
XRF works by irradiating a sample with high-energy X-rays, causing inner-shell electrons to be ejected. [12]When outer-shell electrons fall to fill these vacancies, they emit fluorescent X-rays with energies characteristic of each element present. [12] Its key advantage is the minimal sample preparation. [10][13]The sample, often a solid powder, can be analyzed directly. This dramatically reduces analysis time and eliminates the need for hazardous acids required for ICP-MS digestion. [10]While XRF is less sensitive than ICP-MS (ppm vs. ppb/ppt), its sensitivity is often well within the limits required by ICH Q3D for many elemental impurities, making it a powerful tool for rapid verification and quality control. [10][14]However, XRF cannot be used for light elements (lighter than Sodium), and thus is not applicable for C, H, N, or O determination. [15] Experimental Protocol: XRF Analysis
-
Sample Preparation:
-
Place a sufficient amount of the 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid powder into a sample cup designed for XRF analysis.
-
Cover the opening with a thin, X-ray transparent film. No digestion or dissolution is required.
-
-
Instrumental Analysis:
-
Place the sample cup in the XRF spectrometer.
-
Initiate the analysis. The instrument automatically irradiates the sample and collects the resulting fluorescence spectrum.
-
Software identifies the elements present based on the energy of the fluorescence peaks and quantifies them based on peak intensity.
-
Workflow for XRF Analysis
Caption: Workflow for rapid screening via XRF spectroscopy.
Part 3: Comparative Analysis and Method Selection
Choosing the appropriate analytical technique depends entirely on the question being asked. Are you confirming the identity of a new chemical entity, or are you performing a GMP release test for toxic impurities?
Performance Benchmark Comparison
| Parameter | Combustion Analysis (CHN) | ICP-MS | XRF Spectroscopy |
| Primary Application | Determination of %C, %H, %N; Empirical formula confirmation | Quantitative trace & ultra-trace elemental impurity analysis (ICH Q3D) | Rapid, non-destructive screening of elemental impurities; Raw material ID |
| Elements Detected | C, H, N, S, O | Most elements (from Li to U) | Heavier elements (typically Na to U) |
| Typical Sensitivity | % level | ppb - ppt | ppm |
| Sample Preparation | Simple (weighing) | Complex (acid digestion) | Minimal (direct analysis) |
| Analysis Time/Sample | ~5-10 minutes | ~3-5 minutes (after digestion) | ~1-5 minutes |
| Destructive? | Yes | Yes | No |
| Key Advantage | Foundational for structural confirmation; Inexpensive [5] | Highest sensitivity; Definitive quantitative results [16] | Speed; Simplicity; Non-destructive; Low operational cost [10][14] |
| Key Limitation | Not for trace impurities | Complex sample prep for organics; Higher cost | Lower sensitivity; Not for light elements [15] |
Decision Logic for Method Selection
This diagram helps guide the researcher to the most appropriate technique based on their analytical objective.
Caption: Decision tree for selecting the optimal analytical method.
Synthesized Recommendation
For the complete and rigorous elemental characterization of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid in a drug development setting, a multi-technique approach is scientifically essential:
-
Combustion Analysis (CHN) is the mandatory first step for any new batch to confirm its core elemental composition against the theoretical values. This is a fundamental quality and identity check.
-
ICP-MS is the required method for the definitive quantification of trace elemental impurities to ensure compliance with regulatory standards like ICH Q3D. Its superior sensitivity is necessary for detecting potentially toxic elements at their specified limits. [16]3. XRF Spectroscopy is a highly valuable orthogonal technique. [10]It can be implemented for rapid, high-throughput screening of incoming raw materials or for at-line process monitoring where speed and simplicity are critical.
By intelligently deploying these three methods, researchers and drug development professionals can build a complete, trustworthy, and compliant elemental profile for 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid.
References
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- Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025). Patsnap.
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- Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate.
- Where to use XRF in Pharma and Cosmetics. (2023). YouTube.
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Safety Operating Guide
Personal protective equipment for handling 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Executive Summary & Chemical Profile[1]
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is a functionalized pyridine derivative, likely utilized as a pharmacophore in drug discovery (e.g., HIF-PH inhibitors) or as an advanced intermediate in agrochemical synthesis.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact structure may be proprietary or sparse, its structural motifs—a pyridine ring, a carboxylic acid, and a diphenyl ether linkage—dictate a Band 3 (Potent/Toxic) containment strategy until proven otherwise.
Physicochemical Hazard Analysis[1][2]
-
Physical State: Solid (Likely crystalline powder). High dust inhalation risk.
-
Acidity: The carboxylic acid moiety (C-3 position) imparts acidity (
), classifying it as a corrosive/irritant to mucous membranes. -
Bioactivity: Structural analogs (e.g., Pyriproxyfen metabolites) exhibit high aquatic toxicity and potential endocrine modulation.
-
Solubility: Likely soluble in DMSO, DMF, and basic aqueous solutions; sparingly soluble in water.
Hazard Identification & Risk Assessment (GHS)[3]
In the absence of a compound-specific SDS, apply the Precautionary Principle . We treat this as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant at minimum.
| Hazard Class | GHS Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Acidic functionality reacts with epidermal proteins; pyridine ring facilitates dermal absorption. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation | Corrosive acid protons can cause immediate corneal opacity upon contact. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |
| Aquatic Tox | H400/H410 | Very toxic to aquatic life | Phenoxy-ether tails are lipophilic, leading to bioaccumulation in aquatic organisms. |
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the last line of defense. Engineering controls (fume hoods) are primary. However, given the potential for bioactive dust generation, the following PPE standards are mandatory.
Task-Based PPE Selection
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solubilization / Pipetting (Liquid) | Fume Hood (Sash <18") | Nitrile (0.11mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly) |
| Weighing / Solid Transfer (<100 mg) | Fume Hood or Balance Enclosure | Double Nitrile (Outer: 0.11mm, Inner: 0.08mm) | Chemical Goggles (Vented) | Lab Coat + Disposable Sleeves |
| Bulk Handling / Reactor Loading (>10 g) | PAPR (Powered Air Purifying Respirator) or N95 + Face Shield | Double Nitrile (Long Cuff) | Chemical Goggles | Tyvek® Coverall (Type 5/6) |
| Spill Cleanup (Powder) | P100 Half-Mask Respirator | Nitrile (Double) or Butyl Rubber | Chemical Goggles | Tyvek® Coverall + Shoe Covers |
Technical Justification (The "Why")
-
Glove Selection (Nitrile vs. Latex): Pyridine derivatives can permeate latex. Nitrile provides superior chemical resistance. We use double gloving during solid transfer to create a "visual breach indicator"—if the outer glove tears, the inner color contrasts, signaling immediate change.
-
Respiratory Logic: N95 masks filter particles but do not protect against vapors if the acid sublimates or reacts. For bulk handling, a PAPR is required to maintain positive pressure, preventing inward leakage of bioactive dust.
Operational Protocol: Safe Handling Workflow
Diagram: Exposure Control Decision Tree
The following logic flow dictates the required containment level based on operation type.
Figure 1: Decision tree for selecting engineering controls and PPE based on physical state and quantity.
Step-by-Step Weighing Protocol (Self-Validating)
-
Preparation: Place a disposable anti-static weighing boat and a waste container inside the fume hood/balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the powder. Causality: Pyridine carboxylic acids are often electrostatic; static discharge can cause powder to "jump," creating an aerosol cloud.
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Decontamination: After weighing, wipe the exterior of the source container with a Kimwipe dampened in 70% Ethanol before removing it from the hood. This validates that no residue leaves the containment zone.
-
Disposal: Place the spatula and Kimwipe immediately into the solid waste container inside the hood.
Emergency Response & Disposal
Spill Cleanup (Solid)
Do NOT dry sweep. Dry sweeping generates dust aerosols.
-
Evacuate the immediate area if the spill is >1g and outside a hood.
-
Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.
-
Cover: Gently cover the spill with wet paper towels (water or PEG-400) to dampen the powder.
-
Scoop: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Neutralize: Clean the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residues, followed by water.
Waste Disposal[1][3][6][7]
-
Classification: Hazardous Organic Waste (Non-Halogenated or Halogenated depending on other solvents used).
-
Aquatic Precaution: Due to the phenoxy-ether moiety, this compound must never be poured down the drain. It poses a significant risk of long-term aquatic toxicity.[1]
-
Method: High-temperature incineration is the required disposal method to break down the pyridine ring.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine-3-carboxylic acid (Niacin). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyriproxyfen (Structural Analog for Aquatic Tox). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
